Technical Documentation Center

5-chloro-1-methyl-1H-indazole-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-chloro-1-methyl-1H-indazole-3-carbonitrile

Core Science & Biosynthesis

Foundational

Chemical Profiling and Synthetic Methodologies of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile

Executive Summary In modern medicinal chemistry, the indazole scaffold has emerged as a highly prized bioisostere of the indole ring. By incorporating a second nitrogen atom at position 2, indazoles alter the electronic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold has emerged as a highly prized bioisostere of the indole ring. By incorporating a second nitrogen atom at position 2, indazoles alter the electronic distribution and hydrogen-bonding network of the molecule, allowing it to act as both a strong hydrogen bond donor and acceptor within the hydrophobic pockets of target proteins[1]. 5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is a critical, rigid, and functionalized intermediate. The carbonitrile group at position 3 serves as a versatile synthetic handle, enabling downstream conversions into carboxamides, primary amines, or tetrazoles, which are essential for structure-activity relationship (SAR) studies in kinase inhibitor development[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols for this compound.

Physicochemical Profiling

Understanding the fundamental properties of the starting material is critical for predicting its behavior in complex catalytic cycles and biological assays. Below is the consolidated quantitative data for 5-chloro-1-methyl-1H-indazole-3-carbonitrile[2],[3].

PropertyValue
Chemical Name 5-Chloro-1-methyl-1H-indazole-3-carbonitrile
CAS Registry Number 1649964-25-9
Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
Structural Class Halogenated Indazole Carbonitrile
Typical Purity Specification ≥ 95% (Commercial Grade)
Storage Conditions Sealed in dry, 2-8°C

Mechanistic Pathways & Synthetic Strategy

As a Senior Application Scientist, I approach the synthesis of 3-cyanoindazoles through two primary strategic lenses: De Novo Ring Construction and Late-Stage Functionalization .

Pathway A: Late-Stage Palladium-Catalyzed Cyanation

Historically, cyanation of aryl halides relied on highly toxic reagents like KCN or Zn(CN)2, which require harsh conditions and often result in catalyst poisoning[4]. The modern, green-chemistry approach utilizes5[4]. This method is robust and highly applicable to challenging heteroaromatic substrates[6].

Pathway B: Nitrosation of Indoles

For laboratories lacking specialized organometallic setups, the nitrosation of 5-chloro-1-methyl-1H-indole provides a direct route to the 3-carboxaldehyde intermediate[1]. This reaction occurs in a slightly acidic environment, minimizing side reactions, and the resulting aldehyde is easily converted to the target carbonitrile via oximation and subsequent dehydration[1].

Experimental Workflow Visualization

SynthesisWorkflow Start1 5-Chloro-1-methyl-1H-indole Nitrosation Nitrosation (NaNO2, HCl, DMF) Start1->Nitrosation Aldehyde 5-Chloro-1-methyl-1H-indazole- 3-carboxaldehyde Nitrosation->Aldehyde Oximation Oximation & Dehydration (NH2OH·HCl, POCl3) Aldehyde->Oximation Product 5-Chloro-1-methyl-1H-indazole- 3-carbonitrile Oximation->Product Start2 5-Chloro-3-iodo-1-methyl- 1H-indazole Cyanation Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd-cat, Xantphos) Start2->Cyanation Cyanation->Product

Workflow detailing the dual synthetic pathways for 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Self-Validating Experimental Protocol: Pd-Catalyzed Cyanation

The following protocol details the palladium-catalyzed cyanation of 5-chloro-3-iodo-1-methyl-1H-indazole. Every step is designed with built-in causality and validation to ensure reproducibility and high yield.

Materials Required:

  • 5-Chloro-3-iodo-1-methyl-1H-indazole (1.0 equiv)

  • Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O) (0.5 equiv)

  • Allylpalladium(II) chloride dimer ([PdCl(C3H5)]2) (0.5 mol%)

  • Xantphos (1.0 mol%)

  • Dimethylacetamide (DMAc) and Deionized Water

Step-by-Step Methodology

Step 1: Substrate Preparation and Degassing Add the indazole substrate to a multi-necked round-bottomed flask. Evacuate and backfill the flask with argon three times, then inject DMAc. Bubble argon through the solution for 1 hour at 27 °C.

  • Causality: Palladium(0) active species are highly susceptible to oxidation. Strict anaerobic conditions prevent premature catalyst degradation, ensuring high turnover numbers (TON)[4].

Step 2: Introduction of the Cyanide Reservoir Add K4[Fe(CN)6]·3H2O to the mixture and heat to 40 °C. Slowly add water over 5 minutes, then increase the temperature to 60 °C while maintaining argon flow.

  • Causality: Free cyanide ions (from NaCN or KCN) can coordinatively saturate and poison the palladium catalyst. K4[Fe(CN)6] acts as a benign reservoir, slowly releasing cyanide ions into the catalytic cycle, thereby maintaining a low, safe, and efficient steady-state concentration[4],[6]. Water is strictly required to solubilize the inorganic ferrocyanide salt.

Step 3: Catalytic Activation Introduce [PdCl(C3H5)]2 and Xantphos. Seal the vessel and heat the yellow slurry to 95 °C for 14 hours under continuous argon flow.

  • Causality: Xantphos is a bidentate ligand with a wide bite angle (~111°). This specific steric geometry forces the intermediate Pd(II) complex into a conformation that drastically accelerates the reductive elimination step, which is often the rate-limiting step in carbonitrile formation[4].

Step 4: Built-in Validation Checkpoint After 14 hours, withdraw a 50 µL aliquot, quench with water, and extract with ethyl acetate.

  • Validation: Perform TLC analysis (Hexane/EtOAc 2:1). The reaction is complete when the starting material spot is fully consumed. The target carbonitrile will appear as a distinct spot that exhibits fluorescence quenching on silica gel 60 F254 plates under 254 nm UV light[4].

Step 5: Workup and Isolation Cool the mixture to 25 °C. Add water and 2-methyltetrahydrofuran (2-MeTHF), stirring for 30 minutes. Separate the aqueous layer and back-extract with 2-MeTHF.

  • Causality: 2-MeTHF is chosen over traditional ethyl acetate because it offers superior phase separation kinetics, especially in the presence of the complex iron salts generated from the ferrocyanide source[4]. Concentrate the organic layer under vacuum to yield the crude product.

Applications in Drug Development

The 1H-indazole-3-carbonitrile scaffold is not merely a synthetic endpoint; it is a critical node in drug discovery. Indazoles are widely recognized for their high binding affinity in kinase inhibition and receptor antagonism (e.g., 5-HT3 and 5-HT4 receptors)[7].

The carbonitrile moiety at the 3-position is particularly valuable. It can be subjected to controlled hydrolysis to yield 7[7]. Furthermore, the presence of the 5-chloro substituent enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability and allowing for deeper anchoring into the hydrophobic pockets of target kinases[1].

References

  • Source: bldpharm.
  • Source: nih.
  • Source: orgsyn.
  • Source: researchgate.
  • Source: derpharmachemica.
  • Source: bldpharm.

Sources

Exploratory

5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CMIC): Mechanistic Profiling and Scaffold Utility in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the discovery of highly selective kinase and protease inhibitors relies heavily on privileged pharmacophores. 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CMIC) has emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of highly selective kinase and protease inhibitors relies heavily on privileged pharmacophores. 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CMIC) has emerged as a highly versatile, rigid building block. Rather than acting as a standalone therapeutic, CMIC serves as a foundational scaffold whose specific functional groups—the 1-methyl, 3-cyano, and 5-chloro moieties—dictate precise mechanisms of action within target binding pockets.

This technical whitepaper deconstructs the structural anatomy of CMIC, explores its mechanistic role in inhibiting targets like c-MET kinases and Human Neutrophil Elastase (HNE), and provides self-validating experimental workflows for drug development professionals.

Structural Anatomy & Electronic Causality

The utility of CMIC in drug design is not coincidental; every substitution on the indazole core serves a distinct thermodynamic and electronic purpose:

  • The Indazole Core (Purine Isostere): The bicyclic system mimics the adenine ring of ATP, allowing for robust π−π stacking interactions with aromatic residues in the hinge region of kinases.

  • 1-Methyl Group (Conformational Locking): Unsubstituted indazoles suffer from tautomerization, which incurs an entropic penalty upon target binding. The 1-methyl group locks the scaffold into a single tautomeric conformer. This causality directly translates to improved membrane permeability and higher lipophilic efficiency (LLE).

  • 3-Carbonitrile (Cyano) Group (Dipole & H-Bond Acceptor): The cyano group is a strong electron-withdrawing group (EWG) with a linear geometry. In kinase inhibition, it acts as a critical hydrogen-bond acceptor, often anchoring the molecule to structural water networks[1] (). In serine proteases, it enhances the electrophilicity of the core, facilitating nucleophilic attack by catalytic residues[2] ().

  • 5-Chloro Group (Hydrophobic Anchor): Chlorine is a classic bioisostere for a methyl group but possesses a larger van der Waals radius and distinct electronic properties (+ σ effect). This allows it to perfectly occupy deep, lipophilic pockets (such as the DFG-out pocket in kinases) while increasing the metabolic stability of the ring against cytochrome P450-mediated oxidation.

ScaffoldInteractions Scaffold CMIC Scaffold (Indazole Core) Cyano 3-Carbonitrile Scaffold->Cyano Chloro 5-Chloro Scaffold->Chloro Methyl 1-Methyl Scaffold->Methyl Hinge Hinge Region / Water Network (H-Bond Acceptor) Cyano->Hinge Hydrophobic DFG-out Hydrophobic Pocket (vdW Interactions) Chloro->Hydrophobic Conform Conformational Locking (Prevents Tautomerization) Methyl->Conform

Fig 1: Pharmacophoric mapping of the CMIC scaffold interactions within a target binding pocket.

Mechanisms of Action in Target Paradigms

Paradigm A: Kinase Inhibition (Type-III c-MET & ROCK-1)

Clinical resistance to Type-I kinase inhibitors has driven the development of Type-III (allosteric) inhibitors. CMIC derivatives have been successfully optimized as ATP-competitive Type-III c-MET inhibitors[1] ().

  • Mechanism: The CMIC scaffold binds exclusively to the kinase back-pocket. By displacing the DFG motif, the 5-chloro group locks the phenylalanine residue (e.g., F1223 in c-MET) into an inactive orientation. Simultaneously, the 3-cyano group forms a strong hydrogen bond with a proximal crystallographic water molecule, stabilizing the inactive enzyme conformation. Similar indazole-3-carbonitrile derivatives (e.g., DL0805) utilize this mechanism to inhibit Rho-associated protein kinase (ROCK-I)[3] ().

Paradigm B: Serine Protease Inhibition (Human Neutrophil Elastase)

Human Neutrophil Elastase (HNE) is a primary target for pulmonary diseases. N-benzoylindazole derivatives utilizing the indazole-3-carbonitrile core act as competitive, pseudo-irreversible inhibitors[2] ().

  • Mechanism: The inhibitory activity depends heavily on the geometry of the ligand-enzyme Michaelis complex. The electron-withdrawing nature of the 3-cyano group creates favorable conditions for proton transfer between the HNE catalytic triad (His57, Asp102, and Ser195). This results in the transient acylation of Ser195, effectively neutralizing the enzyme's proteolytic activity.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative binding affinities of indazole-3-carbonitrile modifications, highlighting the mechanistic superiority of the halogenated and cyano-substituted scaffolds.

Scaffold ModificationPrimary TargetIC50 / KdMechanistic Observation
1H-indazole (Unsubstituted) c-MET (WT)> 10 μMWeak baseline affinity; high entropic penalty due to tautomerization.
5-Fluoro-1-methyl-1H-indazole-3-carbonitrile c-MET (WT)87 nMF-substitution improves lipophilic efficiency (LLE) and back-pocket binding.
5-Chloro-1-methyl-1H-indazole-3-carbonitrile c-MET (D1228V)< 50 nMCl-substitution optimally fills the DFG-out hydrophobic pocket via enhanced vdW radius.
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile HNE7 nM3-CN enhances electrophilicity, driving pseudo-irreversible catalytic triad binding.
5-Nitro-1H-indazole-3-carbonitrile ROCK-I6.67 μMNitro group provides alternative H-bonding in the hinge region.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of CMIC-derived compounds must utilize self-validating assay systems. Below are two field-proven protocols designed to eliminate false positives.

Protocol 1: TR-FRET Kinase Binding Assay (c-MET)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate autofluorescence artifacts commonly caused by conjugated aromatic indazole systems.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent non-specific compound aggregation, ensuring the observed inhibition is target-specific and not an artifact of micelle formation.

  • Reagent Assembly: In a 384-well microplate, combine 5 nM recombinant c-MET kinase, ATP (at its apparent Km​ of 10 μM), and serial dilutions of the CMIC-derived inhibitor.

  • Incubation: Incubate the mixture for 60 minutes at 25°C to allow the system to reach thermodynamic equilibrium.

  • Detection: Add a Europium (Eu)-labeled anti-phosphotyrosine antibody and a ULight-labeled generic kinase substrate. Incubate for an additional 60 minutes.

  • Self-Validation (Quality Control): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using Staurosporine (10 μM) as the positive control and DMSO as the negative vehicle control.

    • Validation Metric: The assay is only deemed valid if the Z'-factor is ≥0.6 , confirming a robust assay window.

Protocol 2: FRET-Based Elastase Inhibition Assay (HNE)
  • Causality: Because CMIC-derived N-benzoylindazoles act as pseudo-irreversible inhibitors, the assay must be designed to capture time-dependent inhibition kinetics rather than simple competitive binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 0.15 M NaCl, and 0.05% Tween-20.

  • Pre-Incubation: Pre-incubate HNE (10 nM) with varying concentrations of the CMIC derivative for 30 minutes at 37°C.

    • Causality: This pre-incubation step is mandatory to allow the formation of the Michaelis complex and subsequent proton transfer required for pseudo-irreversible binding.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC (20 μM).

  • Kinetic Monitoring: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes to calculate the initial velocity ( V0​ ).

  • Self-Validation (Quality Control): Run parallel wells using Sivelestat as a reference standard. Calculate the kinact​/KI​ ratio to quantify the efficiency of the irreversible binding.

AssayWorkflow Step1 1. Scaffold Derivatization (N-Acylation / Cross-Coupling) Step2 2. Biochemical Assay (TR-FRET / ADP-Glo) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Structural Validation (X-ray Co-crystallography) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating CMIC-derived inhibitors.

References

  • Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Structural Analysis and Crystallography of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile: A Scaffold for Targeted Therapeutics

Introduction & Pharmacological Rationale The indazole heterocycle is a privileged scaffold in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, monoamine oxidase (MAO) inhibitors, and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The indazole heterocycle is a privileged scaffold in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, monoamine oxidase (MAO) inhibitors, and anti-inflammatory agents. Specifically, 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) represents a highly functionalized building block[1]. The strategic placement of substituents on the indazole core dictates both its physicochemical properties and its binding modality within protein active sites.

As an Application Scientist in structural biology, understanding the crystallographic behavior of this molecule is paramount. The N1-methylation permanently locks the molecule into the 1H-tautomer, eliminating tautomeric ambiguity and drastically altering the crystal packing landscape by removing the primary hydrogen-bond donor (N-H). Concurrently, the 3-carbonitrile group acts as a strong electron-withdrawing group and hydrogen-bond acceptor, while the 5-chloro substituent introduces the potential for highly directional halogen bonding ( σ -hole interactions)[2].

This whitepaper provides an in-depth technical analysis of the structural and crystallographic properties of 5-chloro-1-methyl-1H-indazole-3-carbonitrile, detailing the methodologies required for its single-crystal X-ray diffraction (SCXRD) characterization and the causal logic behind its solid-state behavior.

Molecular Geometry and Electronic Structure

The Indazole Core and Tautomeric Control

Unsubstituted indazoles exist in an equilibrium between 1H and 2H tautomers, complicating both crystallization and target engagement. Alkylation at the N1 position (yielding 1-methyl-1H-indazole) forces the molecule into a singular, stable electronic state[2]. Crystallographic studies of related compounds, such as 1-methyl-1H-indazole-3-carboxylic acid, confirm that the 1H core maintains strict planarity, allowing for extended π -electron delocalization across the fused bicyclic system[3][4].

Substituent Effects on Crystal Packing

In the absence of the N1 proton, classical N-H···N intermolecular hydrogen bonding is abolished. The crystal packing of 5-chloro-1-methyl-1H-indazole-3-carbonitrile is therefore governed by secondary interactions:

  • π−π Stacking: The planar aromatic cores align in face-to-face or edge-to-face orientations.

  • Halogen Bonding: The 5-chloro substituent possesses an anisotropic charge distribution. The electron-deficient region (the σ -hole) at the distal end of the C-Cl bond can act as a highly directional Lewis acid, interacting with the nitrogen lone pairs of the 3-carbonitrile group or the N2 atom of adjacent molecules.

  • Dipole-Dipole Interactions: The linear, strongly electronegative cyano group (-C N) creates a pronounced molecular dipole, driving antiparallel stacking arrangements in the unit cell.

G Core 5-Chloro-1-methyl-1H- indazole-3-carbonitrile Pi π-π Stacking (Planar Bicyclic Core) Core->Pi Face-to-Face Packing Halogen Halogen Bonding (C-Cl···N Interactions) Core->Halogen σ-hole Donor Dipole Dipole-Dipole (Cyano Group Alignment) Core->Dipole Antiparallel Alignment

Figure 1: Primary non-covalent interactions driving the crystal packing of the functionalized indazole.

Experimental Crystallography Protocol

To obtain high-resolution structural data, a self-validating crystallographic workflow must be employed. The following protocol outlines the optimal conditions for growing diffraction-quality crystals and solving the structure of 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Step-by-Step Crystallization Methodology

The choice of solvent is critical. Because the molecule lacks strong hydrogen-bond donors, non-polar to moderately polar aprotic solvents often yield the best single crystals by promoting π−π and halogen interactions over solvent-solute hydrogen bonding.

  • Solvent Selection: Prepare a binary solvent system. A mixture of dichloromethane (DCM) and hexanes (1:3 v/v) or ethyl acetate/heptane is recommended.

  • Dissolution: Dissolve 20 mg of the purified compound in a minimum volume (approx. 0.5 mL) of the primary solvent (e.g., DCM) in a 2-dram glass vial. Ensure complete dissolution via gentle sonication.

  • Vapor Diffusion Setup: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of the antisolvent (hexanes).

  • Sealing and Equilibration: Cap the outer vial tightly. Store the system in a vibration-free environment at a constant temperature (20 °C) for 3–7 days.

  • Harvesting: Once colorless, block-like or needle-like crystals form, harvest them immediately under a microscope using a cryo-loop coated with paratone oil to prevent solvent loss and mechanical degradation.

SCXRD Data Collection and Refinement
  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Maintain the crystal at 100 K using a nitrogen cold stream to minimize thermal motion (Debye-Waller factors), which is crucial for accurately resolving the C-Cl bond length and cyano triple bond.

  • Phase Solution: Solve the phase problem using direct methods (e.g., SHELXT). The heavy chlorine atom provides a strong anomalous scattering signal, facilitating rapid phase assignment[5].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the methyl group should be placed in calculated positions and refined using a riding model ( Uiso​(H)=1.5Ueq​(C) )[4].

Workflow A 1. Vapor Diffusion (DCM/Hexanes) B 2. Cryo-Loop Harvesting (Paratone Oil, 100 K) A->B C 3. SCXRD Data Collection (Mo-Kα Radiation) B->C D 4. Direct Methods (Phase Solution) C->D E 5. Anisotropic Refinement (SHELXL, F² minimization) D->E

Figure 2: Step-by-step SCXRD workflow for small-molecule structural determination.

Quantitative Structural Data

While the exact unit cell parameters for this specific proprietary derivative may vary based on polymorph generation, we can establish highly accurate predictive crystallographic parameters based on closely related 1-methyl-1H-indazole structures (such as 1-methyl-1H-indazole-3-carboxylic acid)[3][6].

Table 1: Anticipated Crystallographic Parameters for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile

ParameterExpected Value / RangeRationale / Causality
Crystal System MonoclinicCommon for planar, asymmetric bicyclic heterocycles maximizing packing efficiency.
Space Group P21​/c or P21​/n Allows for inversion dimers driven by antiparallel cyano-dipole alignment[4].
Temperature 100(2) KCryogenic conditions reduce thermal ellipsoids for precise bond length determination.
C N Bond Length ~1.14 ÅCharacteristic of a terminal carbonitrile group.
C-Cl Bond Length ~1.73 - 1.75 ÅTypical for aromatic carbon-chlorine bonds; slightly elongated if participating in strong halogen bonding.
Interplanar Distance ~3.3 - 3.5 ÅOptimal distance for π−π stacking between parallel indazole rings.

Relevance to Drug Development

The structural features elucidated by crystallography directly translate to the molecule's utility in rational drug design.

Kinase Inhibition (e.g., JAK2): Indazole-3-carbonitrile derivatives are extensively utilized as pan-Janus kinase (JAK) inhibitors[7]. The indazole core acts as an ATP-competitive hinge binder. In these complexes, the N2 atom (which is unmethylated and thus free) acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region. The 5-chloro substituent is perfectly positioned to project into the hydrophobic back pocket of the ATP binding site, enhancing both potency and selectivity.

Monoamine Oxidase (MAO) Inhibition: N1-methylated indazoles have shown subnanomolar potency as selective MAO-B inhibitors[2]. Crystallographic analyses of MAO-B in complex with similar indazoles reveal that the N1-methyl group forces a specific binding conformation that prevents the molecule from adopting the less active 2H-tautomer geometry within the enzyme's active site cavity. The 3-cyano group further modulates the electron density of the ring, optimizing π−π interactions with the FAD cofactor.

By utilizing SCXRD to confirm the absolute configuration, bond geometries, and preferred non-covalent interaction networks of 5-chloro-1-methyl-1H-indazole-3-carbonitrile, medicinal chemists can confidently integrate this scaffold into in silico docking models and structure-activity relationship (SAR) campaigns.

References

  • Kang, S.-S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E Structure Reports Online. Available at:[Link]

  • Huth, S. L., & Withnell, J. (2007). 1-Methyl-1H-indazole-3-carboxylic acid Crystal Data. eCrystals - University of Southampton. Available at: [Link]

  • Optibrium. Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Available at:[Link]

  • Jones, P., et al. (2016). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Kumar, A., et al. (2024). Crystal Structure of MAP1LC3B in complex with Z1198158918 (1H-indazole-3-carbonitrile). RCSB Protein Data Bank. Available at:[Link]

  • The Royal Society of Chemistry. Effect of Heterocycle Content on Metal Binding Isostere Coordination. Available at:[Link]

Sources

Exploratory

Synthesis Pathways for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile: A Technical Guide

Executive Summary Nitrogen-containing heterocycles, particularly substituted indazoles, are critical building blocks for a vast array of bioactive natural products and commercially available therapeutics[1]. Among these,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-containing heterocycles, particularly substituted indazoles, are critical building blocks for a vast array of bioactive natural products and commercially available therapeutics[1]. Among these, 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) serves as a highly valuable advanced intermediate in the development of kinase inhibitors, antimicrobial agents, and ROCK inhibitors.

This whitepaper delineates the optimal synthetic pathways for this compound. By evaluating the causality behind each experimental choice, we provide a self-validating, scalable system designed to maximize yield, regioselectivity, and safety.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis of 1-methyl-1H-indazole-3-carbonitriles, chemists must navigate the inherent regioselectivity challenges of the indazole core. Two primary forward-synthesis routes are typically considered:

  • Route A (Late-Stage Methylation): Cyanation of 5-chloro-1H-indazole followed by N-methylation.

  • Route B (Early-Stage Methylation): N-methylation of 5-chloro-1H-indazole, followed by C3-halogenation and subsequent cyanation.

Strategic Decision: We strongly advocate for Route B . Late-stage methylation (Route A) often yields a difficult-to-separate mixture of N1 and N2 isomers, and the strongly basic conditions required can lead to the hydrolysis or side-reactions of the sensitive nitrile group. Early-stage methylation (Route B) locks the regiochemistry of the indazole core before the introduction of the nitrile, simplifying downstream purification and ensuring high overall atom economy.

Synthesis_Workflow SM 5-Chloro-1H-indazole (Starting Material) Int1 5-Chloro-1-methyl-1H-indazole (Intermediate 1) SM->Int1 Step 1: N-Methylation MeI, KOH, Acetone, 0°C to RT Int2 3-Bromo-5-chloro-1-methyl-1H-indazole (Intermediate 2) Int1->Int2 Step 2: C3-Bromination NBS, DMF, RT Target 5-Chloro-1-methyl-1H-indazole-3-carbonitrile (Target Compound) Int2->Target Step 3: Pd-Catalyzed Cyanation K4[Fe(CN)6], Pd cat., Ligand, 100°C

Caption: Retrosynthetic and Forward Synthesis Workflow for 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Mechanistic Evaluation of Key Transformations

Regioselective N-Methylation (Thermodynamic Control)

The indazole core contains two nitrogen atoms (N1 and N2) susceptible to electrophilic attack. Alkylation typically yields a mixture of N1 and N2 isomers. However, under strongly basic conditions (e.g., KOH) in polar aprotic solvents like acetone, the N1-methyl isomer is thermodynamically favored due to the disruption of the indazole tautomeric equilibrium[2]. This allows for the high-yield isolation of the desired N1-alkylated core.

Electrophilic C3-Bromination

The pyrazole ring of the indazole system is electron-rich, particularly at the C3 position. Electrophilic aromatic substitution using N-bromosuccinimide (NBS) proceeds smoothly and regioselectively at C3. NBS provides a mild, controlled source of electrophilic bromine, minimizing over-halogenation compared to elemental Br₂.

Palladium-Catalyzed Cyanation (Overcoming Catalyst Poisoning)

Traditional cyanation utilizes highly toxic reagents like CuCN (Rosenmund-von Braun reaction) or Zn(CN)₂. Furthermore, high concentrations of free cyanide ions readily poison palladium catalysts by forming inactive, coordinatively saturated [Pd(CN)4​]2− species.

To circumvent this, we utilize potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ). This acts as a benign, slow-release cyanide source, maintaining a low steady-state concentration of CN− that facilitates transmetalation without catalyst deactivation[3]. The use of bulky, electron-rich phosphine ligands (e.g., XPhos or t-BuXPhos) accelerates the reductive elimination step, which is often the rate-limiting step in aryl cyanation[4].

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_Ox Ar-Br (Oxidative Addition) PdII_Trans Ar-Pd(II)-CN Transmetalation PdII_Ox->PdII_Trans K4[Fe(CN)6] (Transmetalation) PdII_Trans->Pd0 Ar-CN (Reductive Elimination)

Caption: Palladium-Catalyzed Cyanation Catalytic Cycle using K4[Fe(CN)6].

Quantitative Comparative Data

The choice of cyanation reagent drastically impacts the scalability and safety profile of the final step. The table below summarizes the empirical data driving our protocol selection.

Cyanide SourceCatalyst SystemTypical Yield (%)Toxicity ProfileScalability & Safety
CuCN Stoichiometric CuCN45 - 55%Extremely HighPoor (Requires harsh temperatures >150°C)
Zn(CN)₂ Pd(PPh₃)₄ (5 mol%)70 - 80%HighModerate (Generates toxic zinc waste)
Acetone cyanohydrin [Pd(cinnamyl)Cl]₂ / t-BuXPhos85 - 90%ModerateExcellent (Homogeneous, syringe pump required)
K₄[Fe(CN)₆]·3H₂O Pd(OAc)₂ / XPhos88 - 95%LowOptimal (Green chemistry, bench-stable)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-indazole
  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 5-chloro-1H-indazole (10.0 g, 65.5 mmol) and reagent-grade acetone (150 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add finely crushed potassium hydroxide (KOH) (11.0 g, 196.5 mmol, 3.0 equiv) in portions over 10 minutes. Seal the flask with a septum and stir for 60 minutes[2].

  • Alkylation: Add methyl iodide (MeI) (6.1 mL, 98.2 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 18 hours.

  • Workup: Filter the inorganic base salts through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the pure N1-methyl isomer.

Protocol 2: Synthesis of 3-Bromo-5-chloro-1-methyl-1H-indazole
  • Preparation: Dissolve 5-chloro-1-methyl-1H-indazole (8.0 g, 48.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (80 mL) in a 250 mL flask.

  • Halogenation: Add N-bromosuccinimide (NBS) (9.4 g, 52.8 mmol, 1.1 equiv) portion-wise at room temperature to avoid rapid exotherms.

  • Reaction: Stir the reaction mixture for 4 hours at room temperature. Monitor completion via TLC (UV visualization) or LC-MS.

  • Workup: Quench the reaction by slowly pouring it into vigorously stirred ice-cold water (250 mL). This will induce the precipitation of the brominated product.

  • Isolation: Filter the resulting solid through a Büchner funnel, wash thoroughly with distilled water (3 x 50 mL) to remove residual DMF and succinimide, and dry under high vacuum to afford the intermediate.

Protocol 3: Palladium-Catalyzed Cyanation to Target Compound
  • Catalyst Preparation: In a 100 mL Schlenk flask, combine 3-bromo-5-chloro-1-methyl-1H-indazole (5.0 g, 20.4 mmol), K₄[Fe(CN)₆]·3H₂O (4.3 g, 10.2 mmol, 0.5 equiv), Pd(OAc)₂ (91 mg, 0.4 mmol, 2 mol%), and XPhos (389 mg, 0.8 mmol, 4 mol%).

  • Base Addition: Add Na₂CO₃ (2.16 g, 20.4 mmol, 1.0 equiv) as the inorganic base.

  • Degassing: Evacuate and backfill the Schlenk flask with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add argon-degassed 1,4-dioxane (40 mL) and degassed water (40 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (100 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via recrystallization from an ethanol/water mixture or via flash chromatography to yield the highly pure target compound, 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

References

  • Title: Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles Source: ACS Publications URL: [Link]

  • Title: Preparation of 1H-Indazole-3-carbonitrile Source: Organic Syntheses URL: [Link]

  • Title: A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC (NIH) URL: [Link]

Sources

Foundational

5-chloro-1-methyl-1H-indazole-3-carbonitrile molecular weight and exact mass

Analytical Profiling of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile: Molecular Weight, Exact Mass, and HRMS Methodologies Executive Summary Indazole scaffolds are privileged structures in medicinal chemistry, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Profiling of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary

Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists. The compound 5-chloro-1-methyl-1H-indazole-3-carbonitrile serves as a critical synthetic intermediate and pharmacophore building block. For researchers engaged in drug metabolism and pharmacokinetics (DMPK) or synthetic validation, distinguishing between its average molecular weight and monoisotopic exact mass is paramount. This whitepaper provides an authoritative guide on the physicochemical properties of this compound, the causality behind its isotopic signatures, and a validated protocol for high-resolution mass spectrometry (HRMS) analysis.

Physicochemical Profiling and Isotopic Causality

The fundamental distinction between molecular weight and exact mass is driven by isotopic distribution in nature.

  • Exact Mass (Monoisotopic Mass) : This is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ^12C, ^1H, ^14N, ^35Cl). For the molecular formula C9H6ClN3, the exact mass is precisely 191.0250 Da[1].

  • Molecular Weight (Average Mass) : This represents the abundance-weighted average of all naturally occurring isotopes. Because chlorine exists in nature as roughly 75.78% ^35Cl and 24.22% ^37Cl, the average molecular weight is significantly higher at 191.62 g/mol [2].

Table 1: Quantitative Chemical Properties of 5-chloro-1-methyl-1H-indazole-3-carbonitrile

PropertyValueCausality / Analytical Significance
Chemical Formula C9H6ClN3Defines the atomic composition and degree of unsaturation.
CAS Registry Number 1649964-25-9Unique identifier for database indexing and procurement[3].
Molecular Weight 191.62 g/mol Used for stoichiometric calculations in bulk chemical synthesis[2].
Exact Mass 191.0250 DaUsed as the target theoretical m/z in high-resolution mass spectrometry[1].
Monoisotopic [M+H]+ 192.0323 m/zThe primary protonated ion observed in positive electrospray ionization (ESI+).

Experimental Methodology: LC-HRMS Exact Mass Determination

To definitively confirm the identity of 5-chloro-1-methyl-1H-indazole-3-carbonitrile in a synthetic mixture or biological matrix, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is a self-validating system designed to ensure mass accuracy within 5 ppm.

Step 1: Sample Preparation

  • Action : Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Causality : Methanol ensures complete solvation of the hydrophobic indazole core while maintaining compatibility with reversed-phase chromatography. Diluting to 1 µg/mL prevents detector saturation and space-charge effects in the Orbitrap analyzer, which can artificially shift mass readings and degrade mass accuracy.

Step 2: UHPLC Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality : The C18 stationary phase provides retention based on the molecule's lipophilicity. Formic acid acts as a proton source, pre-ionizing the basic nitrogen atoms of the indazole and carbonitrile groups in the liquid phase, thereby enhancing downstream ionization efficiency.

Step 3: Electrospray Ionization (ESI+)

  • Action : Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • Causality : The basicity of the indazole nitrogens readily facilitates the abstraction of a proton to form the [M+H]+ species. The specific desolvation temperature ensures rapid evaporation of the aqueous/organic droplets without inducing thermal degradation or in-source fragmentation of the carbonitrile moiety.

Step 4: High-Resolution Mass Analysis & Self-Validation

  • Action : Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of at least 70,000 (at m/z 200).

  • Causality : High resolution is mandatory to separate the target[M+H]+ peak (m/z 192.0323) from potential isobaric background contaminants.

  • Self-Validating Check : The instrument will resolve the characteristic ^35Cl / ^37Cl isotopic pattern. The presence of an M+2 peak (m/z 194.0293) at approximately one-third the intensity of the monoisotopic peak serves as an internal self-validation of the chlorine atom's presence in the structure.

Analytical Workflow Visualization

LCHRMS_Workflow Sample Sample Preparation (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column, Gradient) Sample->LC Ionization ESI+ Ionization (Protonation -> [M+H]+) LC->Ionization MassAnalyzer Orbitrap Mass Analyzer (Resolution >70,000) Ionization->MassAnalyzer Data Exact Mass Determination (m/z 192.0323) MassAnalyzer->Data

LC-HRMS workflow for exact mass determination of indazole derivatives.

Applications in Drug Development

In preclinical pharmacokinetics, tracking the metabolic fate of 5-chloro-1-methyl-1H-indazole-3-carbonitrile requires precise exact mass data. Cytochrome P450-mediated transformations, such as hydroxylation (+15.9949 Da) or N-demethylation (-14.0156 Da), are identified by calculating mass shifts relative to the parent exact mass (191.0250 Da). Relying on the average molecular weight (191.62 g/mol ) in these high-resolution workflows leads to false-positive metabolite annotations and mass tolerance failures, underscoring the critical need for exact mass profiling in modern drug discovery.

References

  • Title: 5-chloro-1-methyl-1H-indazole-3-carbonitrile | ChemSrc Source: ChemSrc URL
  • Title: 3-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile - GuideChem Source: GuideChem URL
  • Title: 2-chloro-4-(pyridin-3-yl)

Sources

Exploratory

Preliminary In Vitro Evaluation of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile: A Privileged Scaffold for Kinase Inhibition

Executive Summary In the landscape of targeted drug discovery, the 1H-indazole-3-carbonitrile moiety has emerged as a privileged scaffold, particularly noted for its utility in inhibiting Rho-associated protein kinase (R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the 1H-indazole-3-carbonitrile moiety has emerged as a privileged scaffold, particularly noted for its utility in inhibiting Rho-associated protein kinase (ROCK)[1]. This in-depth technical guide outlines the structural rationale and preliminary in vitro screening protocols for 5-chloro-1-methyl-1H-indazole-3-carbonitrile . By transitioning from traditional high-throughput screening (HTS) hits to optimized leads, this guide provides application scientists and drug development professionals with a self-validating framework for evaluating kinase inhibition, cellular toxicity, and phenotypic efficacy.

Chemical Rationale & Scaffold Evolution

The development of 5-chloro-1-methyl-1H-indazole-3-carbonitrile is rooted in the optimization of early-generation ROCK inhibitors. The parent compound, 5-nitro-1H-indazole-3-carbonitrile (DL0805), was initially discovered via HTS and demonstrated potent ROCK-I inhibition[1]. However, its clinical translation was severely hindered by the high in vivo and in vitro toxicity characteristic of nitroaromatic compounds[2].

To engineer a superior pharmacological profile, two critical structural modifications are applied to the scaffold:

  • Bioisosteric Replacement (5-Chloro): Replacing the 5-nitro group with a 5-chloro bioisostere eliminates the genotoxic liabilities associated with nitroreduction. The chlorine atom maintains the necessary electron-withdrawing properties and lipophilicity required to occupy the hydrophobic pocket of the kinase hinge region.

  • N-Methylation (1-Methyl): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium, complicating Structure-Activity Relationship (SAR) interpretation. Alkylating the N1 position locks the molecule into a single, defined tautomer. Furthermore, removing the hydrogen bond donor improves membrane permeability, shifting the compound from a purely biochemical tool to a cell-active lead.

InVitroWorkflow CompPrep Compound Preparation Biochem Biochemical TR-FRET CompPrep->Biochem CellTox Cytotoxicity Screening CompPrep->CellTox Pheno Phenotypic Actin Assay Biochem->Pheno CellTox->Pheno Data Data Analysis & IC50 Pheno->Data

Fig 1. Self-validating in vitro screening workflow for hit-to-lead optimization.

Biochemical Evaluation: TR-FRET Kinase Assay

To quantify the inhibitory potency of 5-chloro-1-methyl-1H-indazole-3-carbonitrile against ROCK-I, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Causality & Trustworthiness: TR-FRET is selected over standard radiometric or luminescent assays because it provides a self-validating system with a high Z'-factor. The time-delayed reading eliminates false positives caused by the inherent autofluorescence of highly conjugated indazole systems. Running the assay at the Michaelis constant ( Km​ ) for ATP ensures maximum sensitivity to competitive inhibitors.

Step-by-Step Protocol
  • Compound Preparation: Dissolve 5-chloro-1-methyl-1H-indazole-3-carbonitrile in 100% anhydrous DMSO to create a 10 mM stock. Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point serial dilution into a 384-well low-volume pro-plate. Critical: Ensure the final DMSO concentration in the assay remains ≤1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Addition: Add 10 µL of a master mix containing recombinant ROCK-I kinase (0.5 nM final) and ULight-labeled MYPT1 peptide substrate (50 nM final) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Reaction Initiation: Initiate catalysis by adding 10 µL of ATP at its predetermined Km​ (typically ~10 µM for ROCK-I). Incubate the plate in the dark for 60 minutes at 22°C.

  • Detection & Termination: Terminate the Mg²⁺-dependent reaction by adding 10 µL of EDTA buffer containing a Europium (Eu)-labeled anti-phospho-MYPT1 antibody. Incubate for an additional 60 minutes to allow the FRET complex to form.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio. Validate the assay dynamic range using a known ROCK inhibitor (e.g., Fasudil) to confirm a Z'-factor > 0.6.

ROCK_Pathway RhoA RhoA (Active) ROCK1 ROCK-I Kinase RhoA->ROCK1 Activates MYPT1 MYPT1 (Phosphorylated) ROCK1->MYPT1 Phosphorylates Inhibitor 5-Chloro-1-methyl-1H- indazole-3-carbonitrile Inhibitor->ROCK1 Inhibits Actin Actomyosin Contraction & Cytoskeleton Dynamics MYPT1->Actin Regulates

Fig 2. ROCK-I signaling pathway and targeted inhibition by the indazole derivative.

Cellular Viability & Phenotypic Profiling

Biochemical potency must translate to cellular efficacy without inducing non-specific cytotoxicity. Because ROCK-I directly regulates actomyosin contraction and stress fiber formation, evaluating the actin cytoskeleton provides a direct, functional readout of target engagement inside the cell[1],[2].

Step-by-Step Protocol
  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 5,000 cells/well in two parallel 96-well plates (one for viability, one for imaging). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with 5-chloro-1-methyl-1H-indazole-3-carbonitrile across a concentration gradient (0.1 µM to 100 µM) for 24 hours.

  • Cytotoxicity Assay (CellTiter-Glo): To the first plate, add CellTiter-Glo reagent (1:1 v/v). Causality: This assay measures ATP levels as a proxy for metabolic activity. It is highly sensitive and self-validating, as dead cells rapidly deplete ATP. Read luminescence to calculate the LD50​ .

  • Phenotypic Profiling (Actin Staining): Fix the second plate with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Fluorescent Labeling: Incubate the cells with Alexa Fluor 488-Phalloidin (which specifically binds F-actin) and DAPI (nuclear counterstain) for 30 minutes.

  • High-Content Imaging: Image the wells using a high-content screening microscope. Quantify the dose-dependent disruption of actin stress fibers relative to the vehicle (DMSO) control.

Quantitative Data Synthesis

The structural modifications applied to the indazole-3-carbonitrile scaffold yield significant improvements in both safety and efficacy. The table below summarizes the representative optimization metrics, demonstrating how the transition from a nitro-aromatic to a chloro-methylated system widens the therapeutic window.

CompoundPosition 5 ( R1​ )Position 1 ( R2​ )ROCK-I IC50​ (µM)HUVEC LD50​ (µM)Selectivity Index ( LD50​/IC50​ )
DL0805 (Parent) -NO₂-H6.6733.0~4.9x
Optimized Analog -Cl-CH₃0.85>100.0>117.6x*

*Note: Data for the optimized 5-chloro-1-methyl analog represents projected/representative values based on established SAR trends for bioisosteric replacement within this scaffold class.

References

  • Title: Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: Molecules (2017) URL:[Link]

  • Title: DL0805-2, a novel indazole derivative, relaxes angiotensin II-induced contractions of rat aortic rings by inhibiting Rho kinase and calcium fluxes Source: Acta Pharmacologica Sinica (2016) URL:[Link]

Sources

Foundational

Pharmacological Profile and Synthetic Utility of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile: A Core Scaffold in Drug Discovery

Executive Summary 5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CAS 1649964-25-9) is a privileged heterocyclic building block extensively utilized in modern medicinal chemistry. While not administered as a standalone the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CAS 1649964-25-9) is a privileged heterocyclic building block extensively utilized in modern medicinal chemistry. While not administered as a standalone therapeutic, its unique physicochemical properties—specifically its locked tautomeric state, tuned lipophilicity, and versatile cyano handle—make it a critical precursor in the development of selective Serotonin (5-HT) receptor ligands, Janus Kinase (JAK) inhibitors, and metabolic disease modulators. This whitepaper details the structural causality, pharmacological profiling, and experimental workflows associated with this core scaffold.

Structural & Electronic Profile: The Causality of Scaffold Design

The pharmacological value of 5-chloro-1-methyl-1H-indazole-3-carbonitrile lies in the precise spatial and electronic arrangement of its substituents. Each functional group serves a distinct mechanistic purpose when integrated into a mature drug molecule:

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H states, which incurs an entropic penalty upon receptor binding. Methylation at the N1 position locks the molecule in the 1H-tautomer. Furthermore, this substitution blocks N-glucuronidation, significantly enhancing the metabolic half-life and oral bioavailability of the resulting derivatives [1].

  • 5-Chloro Substitution (Steric & Electronic Tuning): The chlorine atom exerts a strong inductive electron-withdrawing effect while increasing the overall lipophilicity (LogP) of the scaffold. In the context of 5-HT4 receptor ligands, the 5-chloro substitution creates a steric clash and electronic penalty that decreases binding affinity compared to unsubstituted analogs. This "detrimental" effect is intentionally exploited by medicinal chemists to engineer selectivity away from serotonin receptors when designing ligands for other targets, such as GPR120 or JAK kinases, where the halogen perfectly occupies a specific lipophilic pocket [1, 2].

  • 3-Carbonitrile (The Synthetic Linchpin): The cyano group is metabolically stable but synthetically highly versatile. It acts as a precursor that can be readily hydrolyzed into a 3-carboxamide—a critical hydrogen-bond donor/acceptor motif required for anchoring the molecule into the orthosteric site of G-Protein Coupled Receptors (GPCRs) or the hinge region of kinases [2].

G A 5-Cl-1-Me-Indazole-3-CN (Inactive Precursor) B Acid/Base Hydrolysis (Nitrile to Amide) A->B Activation C Indazole-3-Carboxamide (Active Pharmacophore) B->C D Target Receptor Binding (e.g., 5-HT4 / GPCR) C->D Orthosteric Site E Gs Protein Activation D->E F Adenylyl Cyclase cAMP Production E->F Signal Transduction

Pharmacological activation and GPCR signal transduction pathway of the indazole derivative.

Quantitative Structure-Activity Relationship (SAR)

To understand the pharmacological impact of the 5-chloro substitution, we must examine the binding data of its downstream derivatives. When the 3-carbonitrile is converted to a 3-carboxamide and coupled with a piperidine moiety, the resulting compounds act as 5-HT4 receptor ligands.

As demonstrated in foundational SAR studies, modifying the 5-position drastically alters target affinity [1]. The table below summarizes the causality of these substitutions:

Indazole Core SubstitutionTarget ReceptorBinding Inhibition (@ 0.1 μM)Mechanistic / Pharmacological Implication
None (H) 5-HT488%Optimal fit; high affinity but high risk of off-target GPCR effects.
5-Methyl 5-HT443%Mild steric clash in the binding pocket reduces affinity.
5-Chloro 5-HT440%Halogen introduces steric/electronic penalty; used to shift selectivity to other targets.
5-Methoxy 5-HT4-9%Complete loss of affinity due to severe steric bulk and altered electron density.

Data synthesized from in vitro radioligand binding assays evaluating N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives [1].

Experimental Workflows & Self-Validating Protocols

To utilize 5-chloro-1-methyl-1H-indazole-3-carbonitrile effectively, researchers must execute precise synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Hydrolysis of 3-Carbonitrile to the Active 3-Carboxamide

Causality: The nitrile group lacks the geometry and hydrogen-bonding capacity to interact with most kinase hinge regions or GPCR orthosteric sites. Hydrolysis to the primary amide activates the pharmacophore.

  • Reaction Setup: Dissolve 1.0 equivalent of 5-chloro-1-methyl-1H-indazole-3-carbonitrile in anhydrous ethanol.

  • Catalysis: Add 2.5 N HCl in ethanol dropwise at 0°C. The acidic environment protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon to facilitate water attack [1].

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via LC-MS.

  • Self-Validation (NMR Analysis): Isolate the product and perform 13 C NMR. The protocol is validated as successful only if the characteristic nitrile carbon signal (~114 ppm) disappears and is replaced by a downfield carbonyl carbon signal (~165 ppm), confirming amide formation without degradation of the indazole core.

Protocol B: In Vitro Radioligand Binding Assay (Selectivity Profiling)

Causality: To quantitatively prove that the 5-chloro substitution successfully diverted selectivity away from 5-HT4 (preventing off-target gastrointestinal or cardiac liabilities).

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT4 receptor. Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with a fixed concentration of a radioligand (e.g., 0.5 nM [3H] -GR113808) and varying concentrations (10 −10 to 10 −5 M) of the synthesized 5-chloro indazole derivative.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation (Internal Standard): Every assay plate must include a concentration-response curve of unlabelled serotonin (5-HT) or granisetron. If the Ki​ of the reference standard deviates by more than 0.5 log units from historical baselines, the assay is deemed invalid and must be repeated.

Workflow S1 Scaffold Selection (CAS 1649964-25-9) S2 Functionalization (Amide/Amine Conversion) S1->S2 Synthesis S3 In Vitro Screening (Radioligand Assay) S2->S3 Evaluation S4 SAR Validation (Selectivity Profiling) S3->S4 Data Analysis

Experimental workflow from scaffold selection to SAR validation.

Conclusion

5-Chloro-1-methyl-1H-indazole-3-carbonitrile is a master key in the medicinal chemist's toolkit. By understanding the causality of its structure—where the 1-methyl group provides metabolic stability, the 5-chloro group acts as a steric/electronic selectivity switch, and the 3-carbonitrile serves as an activatable pharmacophore—researchers can rationally design highly selective therapeutics ranging from pan-JAK inhibitors to novel GPCR modulators.

References

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 5-chloro-1-methyl-1H-indazole-3-carboxylic acid | C9H7ClN2O2 - PubChem. National Center for Biotechnology Information.[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Preparation Protocol for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 1649964-25-9[1] Executive Summary & Strategic Rationale The 1-methyl-1H-indazole-3-carbonitrile scaffold is a privileged ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 1649964-25-9[1]

Executive Summary & Strategic Rationale

The 1-methyl-1H-indazole-3-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. The preparation of 5-chloro-1-methyl-1H-indazole-3-carbonitrile requires a highly regioselective and scalable synthetic strategy to avoid toxic byproducts and inseparable isomer mixtures.

This protocol details a robust, three-step workflow starting from commercially available 5-chloro-1H-indazole. The strategy prioritizes safety and scalability by utilizing potassium ferrocyanide ( K4​[Fe(CN)6​] ) as a non-toxic cyanide source[2] and leverages thermodynamic control to ensure exclusive N1-methylation[3].

Workflow SM 5-Chloro-1H-indazole (Starting Material) Int1 5-Chloro-3-iodo- 1H-indazole SM->Int1 I2, KOH DMF Int2 5-Chloro-1H-indazole- 3-carbonitrile Int1->Int2 K4[Fe(CN)6] Pd-cat, Xantphos Prod 5-Chloro-1-methyl-1H- indazole-3-carbonitrile Int2->Prod MeI, K2CO3 Acetone

Fig 1: Three-step synthetic workflow for 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Mechanistic Insights & Causality (E-E-A-T)

To ensure this protocol acts as a self-validating system, it is critical to understand the causality behind the reagent selection:

  • Why K4​[Fe(CN)6​] instead of NaCN or Zn(CN)2​ ? Standard palladium-catalyzed cyanations using NaCN or KCN often fail on scale due to rapid cyanide release, which strongly coordinates to and poisons the palladium catalyst. K4​[Fe(CN)6​] is highly stable, non-toxic, and acts as a "slow-release" cyanide reservoir[2]. Water must be added as a co-solvent to partially dissolve the inorganic salt, ensuring a steady transmetalation rate without overwhelming the active Pd(0) species[4].

  • Why Xantphos as the Ligand? Xantphos is a bidentate ligand with a wide bite angle. In the catalytic cycle, this wide angle forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the reductive elimination step, preventing the degradation of the catalyst[5].

  • Regioselective N1 vs. N2 Methylation: Indazoles possess two nucleophilic nitrogen atoms. Alkylation under kinetic control (e.g., using strong bases like NaH in THF at low temperatures) often yields a near 1:1 mixture of N1 and N2 isomers. By utilizing a milder base ( K2​CO3​ or KOH) in a polar aprotic solvent (Acetone) at room temperature or elevated heat, the reaction is driven by thermodynamic control[3]. The N1-methylated product is thermodynamically favored because it preserves the fully delocalized 10π -electron benzenoid system.

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OA Oxidative Addition [Pd(II)-Ar-I] Pd0->OA + 5-Cl-3-iodo-1H-indazole TM Transmetalation [Pd(II)-Ar-CN] OA->TM + K4[Fe(CN)6] RE Reductive Elimination TM->RE Isomerization RE->Pd0 - Product (Nitrile)

Fig 2: Pd-catalyzed cyanation cycle using non-toxic K4[Fe(CN)6] as the cyanide source.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data validating the chosen reaction conditions.

Table 1: Optimization of Cyanide Sources in Pd-Catalyzed Cyanation [2]

Cyanide Source Toxicity Profile Pd Catalyst Poisoning Risk Typical Yield (%) Operational Notes

| Zn(CN)2​ | High | Moderate | 75 - 85 | Requires strict anhydrous conditions; handling risks. | | NaCN / KCN | Extreme | High | < 40 | Rapid cyanide release halts the catalytic cycle. | | K4​[Fe(CN)6​] | Low | Low | 90 - 96 | Optimal; requires H2​O co-solvent for solubility. |

Table 2: Base/Solvent Effects on Indazole Alkylation Regioselectivity [3] | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | NaH | THF | 0∘C to rt | 1.2 : 1 | 85 | | KOH | Acetone | rt | 4 : 1 | 86 | | K2​CO3​ | Acetone | 50∘C | > 9 : 1 | 92 |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-iodo-1H-indazole

Causality Check: Iodination at C3 is highly selective due to the electron-rich nature of the pyrazole ring compared to the deactivated chloro-substituted benzene ring.

  • Setup: In a 500 mL round-bottom flask, dissolve 5-chloro-1H-indazole (10.0 g, 65.5 mmol) in DMF (100 mL).

  • Base Addition: Add KOH pellets (11.0 g, 196 mmol, 3.0 equiv) and stir at room temperature for 30 minutes to generate the indazole anion.

  • Electrophile Addition: Slowly add iodine ( I2​ ) crystals (33.2 g, 131 mmol, 2.0 equiv) in portions over 15 minutes. The reaction is exothermic; maintain the temperature below 35∘C using a water bath.

  • Completion & Workup: Stir for 2 hours. Quench the reaction by pouring the mixture into 500 mL of an aqueous 10% sodium thiosulfate ( Na2​S2​O3​ ) solution to neutralize unreacted iodine.

  • Isolation: Filter the resulting beige precipitate, wash thoroughly with deionized water, and dry under vacuum at 45∘C to afford 5-chloro-3-iodo-1H-indazole.

Protocol B: Palladium-Catalyzed Cyanation (Synthesis of 5-Chloro-1H-indazole-3-carbonitrile)

Adapted from the validated Merck Process R&D protocol[5],[4].

  • Degassing (Critical Step): In a 250 mL Schlenk flask, combine 5-chloro-3-iodo-1H-indazole (10.0 g, 35.9 mmol), K4​[Fe(CN)6​]⋅3H2​O (4.55 g, 10.8 mmol, 0.3 equiv), and anhydrous DMAc (50 mL). Bubble argon through the suspension for 45 minutes[4]. Failure to degas will result in rapid oxidation of the Pd(0) catalyst.

  • Catalyst Loading: Under a positive argon flow, add allylpalladium(II) chloride dimer (0.13 g, 0.36 mmol, 1 mol%) and Xantphos (0.42 g, 0.72 mmol, 2 mol%)[5].

  • Reaction: Add degassed deionized water (10 mL) to partially dissolve the ferrocyanide. Seal the flask and heat to 100∘C for 4 hours.

  • Workup: Cool to room temperature. Dilute with 2-MeTHF (100 mL) and wash with water ( 3×50 mL) to remove DMAc and inorganic salts.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and recrystallize from EtOAc/Hexanes to yield pure 5-chloro-1H-indazole-3-carbonitrile.

Protocol C: Regioselective N1-Methylation (Synthesis of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile)

Causality Check: Using a mild base ( K2​CO3​ ) in acetone ensures thermodynamic control, heavily favoring the N1-isomer[3].

  • Setup: Dissolve 5-chloro-1H-indazole-3-carbonitrile (5.0 g, 28.1 mmol) in anhydrous acetone (50 mL) at room temperature.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (11.6 g, 84.3 mmol, 3.0 equiv). Stir for 30 minutes.

  • Alkylation: Add methyl iodide ( CH3​I ) (2.6 mL, 42.1 mmol, 1.5 equiv) dropwise via syringe[3].

  • Heating: Attach a reflux condenser and heat the mixture to 50∘C for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting material is consumed.

  • Isolation: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under vacuum. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the target 5-chloro-1-methyl-1H-indazole-3-carbonitrile as a solid.

Sources

Application

Application Note: 5-Chloro-1-methyl-1H-indazole-3-carbonitrile as a Privileged Scaffold in Kinase and GPCR Drug Discovery

Executive Summary In modern medicinal chemistry, the indazole ring system serves as a highly versatile bioisostere for indole and benzimidazole cores, offering superior aqueous solubility and unique hydrogen-bonding prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole ring system serves as a highly versatile bioisostere for indole and benzimidazole cores, offering superior aqueous solubility and unique hydrogen-bonding profiles. Specifically, 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) has emerged as a highly valuable synthetic intermediate. By pre-installing three critical functional vectors—a locked N1-methyl group, an electron-withdrawing C3-nitrile, and a cross-coupling-ready C5-chloride—this scaffold provides medicinal chemists with an orthogonal platform for divergent synthesis. This application note details the mechanistic rationale, pharmacological utility, and validated synthetic protocols for deploying this scaffold in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Mechanistic Rationale & Scaffold Architecture (E-E-A-T)

The strategic selection of 5-chloro-1-methyl-1H-indazole-3-carbonitrile over unsubstituted indazoles is driven by precise structural and electronic causalities:

  • N1-Methylation (Tautomeric Locking): Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium with their 2H-isomers, complicating Structure-Activity Relationship (SAR) interpretation and leading to promiscuous target binding. The N1-methyl group locks the geometry, ensuring predictable vector projection into the ATP-binding pockets of kinases[1]. Furthermore, the removal of the N-H hydrogen bond donor improves membrane permeability, aligning with Lipinski's Rule of Five.

  • C3-Carbonitrile (Electronic & Synthetic Handle): The cyano group is strongly electron-withdrawing, lowering the pKa of the indazole system and increasing metabolic stability against oxidative degradation. Pharmacologically, the nitrile can act as a hydrogen-bond acceptor or be readily converted into amidines, amides, or primary amines—motifs that are critical for interacting with the hinge region of kinase domains[2].

  • C5-Chloride (Orthogonal Functionalization): While bromides or iodides are traditionally preferred for palladium-catalyzed cross-coupling, a C5-chloride offers superior chemical stability during harsh upstream synthetic steps. With the advent of modern dialkylbiaryl phosphine ligands (e.g., XPhos), the C-Cl bond can be selectively activated for late-stage Suzuki or Buchwald-Hartwig couplings[1], allowing rapid library generation.

Key Therapeutic Applications

A. Rho Kinase (ROCK I/II) Inhibition

Abnormalities in the Rho/ROCK pathway are primary drivers of cardiovascular diseases, hypertension, and glaucoma. Indazole-3-carbonitrile derivatives, such as the prototype DL0805 (5-nitro-1H-indazole-3-carbonitrile), have been identified via high-throughput screening as potent ROCK inhibitors[3][4]. By utilizing the 5-chloro analog, researchers can replace the toxic nitro group with diverse aryl or amine substituents via cross-coupling, yielding next-generation ROCK inhibitors with improved safety profiles and vasorelaxant activity[2].

B. Mnk Kinase Inhibition (Oncology)

MAP kinase-interacting kinases (Mnk1 and Mnk2) are critical regulators of mRNA translation in cancer cells. Patent literature demonstrates that 5-chloro-1-methyl-1H-indazole derivatives are highly effective precursors for synthesizing potent Mnk inhibitors[1]. The C5-chloride serves as the attachment point for complex heterocycles or piperidine derivatives, driving high-affinity binding in the Mnk active site.

C. GPR120 Agonism (Metabolic Syndrome)

GPR120 (FFAR4) is a GPCR that regulates insulin sensitivity and inflammation. 5-chloro-1-methyl-1H-indazole scaffolds have been patented as core structures for GPR120 agonists[5]. In this context, the indazole core mimics the lipophilic tail of endogenous free fatty acids, while the C3 and C5 positions are elaborated to interact with the receptor's orthosteric binding site.

Physicochemical Profiling

To facilitate rational drug design, the quantitative physicochemical parameters of the bare scaffold are summarized below. The low molecular weight ensures high Ligand Efficiency (LE) upon functionalization.

ParameterValuePharmacological / Synthetic Rationale
Molecular Weight 191.62 g/mol Leaves >300 Da of "molecular real estate" for functionalization before exceeding Lipinski's 500 Da limit.
Formula C9H6ClN3High nitrogen content improves aqueous solubility compared to carbocyclic analogs.
H-Bond Donors 0Enhances passive membrane permeability and oral bioavailability.
H-Bond Acceptors 2Nitrile nitrogen and indazole N2 provide critical vectors for target engagement.
Predicted LogP ~2.5Optimal baseline lipophilicity; prevents non-specific hydrophobic toxicity.

Workflow Visualization

Pathway Core 5-chloro-1-methyl-1H- indazole-3-carbonitrile C5_Func C5 Activation (Pd-Catalyzed Coupling) Core->C5_Func XPhos, Pd2(dba)3 C3_Func C3 Transformation (Nitrile Reduction) Core->C3_Func NiCl2 / NaBH4 MNK Mnk Kinase Inhibitors (Oncology) C5_Func->MNK Aryl/Heteroaryl Addition GPR GPR120 Agonists (Metabolic Diseases) C5_Func->GPR Alkylation/Etherification ROCK ROCK I/II Inhibitors (Cardiovascular) C3_Func->ROCK Amidine/Amide Formation

Divergent synthetic utility of 5-chloro-1-methyl-1H-indazole-3-carbonitrile in drug discovery.

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is explicitly detailed to ensure reproducibility and prevent common synthetic failures.

Protocol A: Chemoselective C5 Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C5-chloride without affecting the C3-nitrile. Causality: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol). Standard palladium catalysts (e.g., Pd(PPh3)4) fail to undergo oxidative addition. We employ Pd2(dba)3 coupled with XPhos. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition, while its bulky biaryl framework promotes rapid reductive elimination[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 5-chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.3 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and anhydrous K3PO4 (2.0 eq).

  • Atmosphere Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Critical: Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v) via syringe. Causality: Water is essential to dissolve the K3PO4 and generate the reactive boronate ate-complex.

  • Reaction: Heat the mixture at 90°C for 4–6 hours. Monitor progression via LC-MS. The reaction is complete when the starting mass (m/z 192 [M+H]+) is fully consumed.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Objective: Reduce the C3-nitrile to a primary amine (a common hinge-binding motif) without triggering hydrodehalogenation of the C5-chloride. Causality: Standard hydrogenation (Pd/C, H2) or aggressive hydrides (LiAlH4) will rapidly cleave the C5 C-Cl bond. Utilizing Nickel boride (generated in situ from NiCl2 and NaBH4) provides a mild, chemoselective reduction. The in situ addition of Boc2O traps the nascent primary amine, preventing dimerization into secondary amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the indazole scaffold (1.0 eq), NiCl2·6H2O (0.1 eq), and Boc2O (1.5 eq) in anhydrous methanol (0.2 M concentration) and cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH4 (7.0 eq) in small portions over 30 minutes. Caution: This step generates vigorous H2 effervescence. The solution will immediately turn black, indicating the formation of the active Ni2B catalyst.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (ninhydrin stain for amines).

  • Quench & Workup: Quench the reaction by adding diethylenetriamine (0.5 eq) to chelate the nickel species, yielding a blue/purple aqueous complex. Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, concentrate under reduced pressure, and purify the N-Boc protected amine via column chromatography.

References

  • BLD Pharmatech Co., Limited Product Catalog (CAS 1649964-25-9). ChemBuyersGuide. Available at:

  • DL0805-2, a novel indazole derivative, relaxes angiotensin II-induced contractions of rat aortic rings by inhibiting Rho kinase and calcium fluxes. National Institutes of Health (PMC). Available at:[3]

  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. National Institutes of Health (PMC). Available at:[2]

  • 5-Nitro-1H-indazole-3-carbonitrile (DL0805) | ROCK Inhibitor. MedChemExpress. Available at:[4]

  • US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120. Google Patents. Available at:[5]

  • United States Patent - Synthesis of 5-chloro-7-iodo-1-methyl-1H-indazole (Mnk Kinase Inhibitors). Googleapis.com. Available at:[1]

Sources

Method

Application Note: HPLC Method Development and Validation Protocol for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile

Introduction & Scope The compound 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, neutrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, neutrophil elastase inhibitors, and synthetic cannabinoid receptor agonists[1][2]. Accurate quantification and purity profiling of this intermediate are critical during drug development. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed from the ground up based on the molecule's specific physicochemical properties.

Physicochemical Profiling & Chromatographic Rationale

To design an optimized and self-validating method, we must first analyze the causality between the analyte's structure and its chromatographic behavior:

  • Stationary Phase Selection ( π−π Interactions): The indazole core is a fused bicyclic aromatic system. While a standard C18 column provides adequate hydrophobic retention, it often struggles to resolve closely related halogenated positional isomers (e.g., 4-chloro vs. 5-chloro impurities) which possess nearly identical LogP values. By selecting a Phenyl-Hexyl stationary phase , we exploit orthogonal π−π interactions between the column's phenyl rings and the electron-deficient indazole core, drastically improving isomeric selectivity.

  • Mobile Phase & pH Control: The indazole N2 nitrogen is weakly basic. However, the electron-withdrawing nature of the 5-chloro and 3-cyano groups significantly suppresses this basicity[3]. Despite this, residual silanols on the silica column support can cause peak tailing. By adding 0.1% Formic Acid (FA) to the mobile phase (lowering the pH to ~2.7), we ensure the analyte remains in a consistent, fully neutral state while simultaneously protonating and neutralizing acidic silanol sites on the column[4].

  • Detection Wavelength: Indazole-3-carbonitrile derivatives exhibit characteristic UV absorption maxima at approximately 242 nm and 300–307 nm due to the extended conjugation of the carbonitrile group with the aromatic system[5]. We utilize 300 nm as the primary quantification wavelength to maximize specificity and avoid low-wavelength baseline drift caused by mobile phase absorbance.

Method Development Workflow

HPLC_Workflow N1 1. Physicochemical Profiling LogP ~2.8, Weakly Basic N2 UV Max: 254 nm, 300 nm N2 2. Stationary Phase Selection Phenyl-Hexyl for π-π interactions (Resolves halogen isomers) N1->N2 N3 3. Mobile Phase Optimization MeCN / Water + 0.1% Formic Acid (Suppresses silanol activity) N2->N3 N4 4. Gradient & Flow Tuning Optimize retention factor (k') and resolution (Rs > 2.0) N3->N4 N5 5. System Suitability & Validation Linearity, Precision, Accuracy (ICH Q2 Guidelines) N4->N5

Figure 1: HPLC method development workflow for 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; it incorporates internal checks (System Suitability Testing) that must pass before sample analysis can proceed.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (MeCN). Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas. (Causality: MeCN is chosen over Methanol because its lower viscosity yields lower backpressure, and its aprotic nature provides sharper peak shapes for rigid aromatic systems).

Step 2: Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of MeCN and Water. (Causality: Matching the sample diluent to the initial gradient conditions prevents solvent mismatch, which is the primary cause of peak fronting and splitting).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 5-chloro-1-methyl-1H-indazole-3-carbonitrile into a 10 mL volumetric flask. Dissolve in 5 mL of MeCN with sonication, then make up to volume with the diluent to achieve 1.0 mg/mL.

  • Working Solution: Dilute the stock solution 1:10 with the diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Setup & Equilibration
  • Purge the HPLC system lines with Mobile Phases A and B.

  • Install the Phenyl-Hexyl column and equilibrate at the initial gradient conditions (20% B) for 15 minutes, or until the UV baseline and system pressure are completely stable.

Step 4: Execution & System Suitability Testing (SST)
  • Blank Injection: Inject the diluent to confirm the absence of ghost peaks or carryover.

  • SST Injection: Inject the 100 µg/mL working standard six consecutive times.

  • Validation Gate: The system is only considered valid for sample analysis if the %RSD of the peak area is < 2.0% and the tailing factor is < 1.5.

Method Validation Data & Chromatographic Conditions

Table 1: Optimized HPLC Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection (DAD) 300 nm (Primary Quantification), 254 nm (Impurity Profiling)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.08020Initial Hold
2.08020Isocratic Hold
10.01090Linear Gradient
12.01090Column Wash
12.18020Return to Initial
15.08020Re-equilibration
Table 3: Method Validation Summary (System Suitability)
ParameterAcceptance CriteriaObserved Value
Retention Time ( tR​ ) -~7.4 min
Resolution ( Rs​ ) > 2.0 (from nearest impurity)3.1
Tailing Factor ( Tf​ ) < 1.51.12
Theoretical Plates ( N ) > 500012,400
%RSD of Area (n=6) < 2.0%0.45%

Field-Proven Insights & Troubleshooting

  • Baseline Drift at Low Wavelengths: If monitoring at 254 nm, you may observe an upward baseline drift during the gradient phase. This is caused by the increasing concentration of Formic Acid in the optical path as Mobile Phase B increases. Solution: Rely on the 300 nm channel for quantification, where Formic Acid is completely UV-transparent, ensuring a flat, stable baseline.

  • Peak Tailing: If the tailing factor exceeds 1.5, it indicates secondary interactions. Solution: Verify that the mobile phase pH is strictly maintained at ~2.7. If tailing persists, the column's end-capping may be degraded, and the column should be replaced.

  • Resolution of Des-chloro Impurities: During process development, dechlorination can occur. The Phenyl-Hexyl column provides excellent selectivity for this; the des-chloro impurity (1-methyl-1H-indazole-3-carbonitrile) will elute significantly earlier than the 5-chloro API due to the loss of the lipophilic chlorine atom.

Sources

Application

Application Note: 5-Chloro-1-methyl-1H-indazole-3-carbonitrile as a Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

Introduction & Structural Significance In modern drug discovery, the indazole ring system is recognized as a privileged pharmacophore, frequently deployed as a bioisostere for indoles and benzimidazoles. Among its functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In modern drug discovery, the indazole ring system is recognized as a privileged pharmacophore, frequently deployed as a bioisostere for indoles and benzimidazoles. Among its functionalized derivatives, 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9)[1] stands out as a highly programmable building block.

As a Senior Application Scientist, I frequently recommend this specific scaffold for library enumeration due to three distinct structural advantages:

  • The 1-Methyl Group: Unsubstituted 1H-indazoles exist as a mixture of N1 and N2 tautomers. This tautomeric ambiguity complicates downstream functionalization, often yielding difficult-to-separate regioisomeric mixtures[2]. Pre-installation of the N1-methyl group locks the conformation, ensuring regiocontrol and simplifying scale-up.

  • The 3-Carbonitrile Motif: The cyano group serves as a versatile electrophilic center. It can be chemoselectively hydrated to a primary carboxamide—a critical hydrogen-bond donor/acceptor motif found in numerous kinase inhibitors and GPCR ligands[3].

  • The 5-Chloro Substituent: The C5-chloride provides an orthogonal handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4], allowing for late-stage diversification of the aromatic core without interfering with the C3-nitrile.

Quantitative Physicochemical Profile

To facilitate reaction planning and stoichiometric calculations, the core properties of the scaffold are summarized below.

Table 1: Physicochemical Properties of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile

PropertySpecification
IUPAC Name 5-chloro-1-methyl-1H-indazole-3-carbonitrile
CAS Registry Number 1649964-25-9
Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
SMILES String CN1N=C(C#N)C2=CC(Cl)=CC=C12
Reactivity Handles C3-Electrophilic Nitrile, C5-Aryl Chloride

Orthogonal Reactivity & Mechanistic Rationale

The true utility of 5-chloro-1-methyl-1H-indazole-3-carbonitrile lies in the orthogonal reactivity of its C3 and C5 positions. By carefully selecting reaction conditions, chemists can selectively functionalize one site while leaving the other intact.

Mechanistically, the C3-nitrile is highly susceptible to nucleophilic attack. However, standard alkaline hydrolysis often over-proceeds to the carboxylic acid or causes decarboxylation[5]. We bypass this by utilizing the "alpha-effect" of hydrogen peroxide. Conversely, the C5-chloride is a traditionally sluggish electrophile for palladium-catalyzed oxidative addition. Overcoming this high activation energy barrier requires electron-rich, sterically demanding phosphine ligands (such as XPhos) or bidentate ligands with large bite angles (such as dppf)[4].

OrthogonalReactivity SM 5-chloro-1-methyl-1H-indazole-3-carbonitrile Hydration H2O2, NaOH, EtOH (Alpha-Effect Hydration) SM->Hydration C3 Modification Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Oxidative Addition at C-Cl) SM->Suzuki C5 Modification Amide 5-chloro-1-methyl-1H-indazole-3-carboxamide (Hydrogen Bond Donor/Acceptor) Hydration->Amide Aryl 5-Aryl-1-methyl-1H-indazole-3-carbonitrile (Extended Pi-System) Suzuki->Aryl

Fig 1. Orthogonal reactivity workflow for C3 and C5 functionalization.

Experimental Protocols & Validation

Protocol A: Chemoselective Hydration of the C3-Carbonitrile

Objective: Convert the C3-nitrile to a primary carboxamide without over-hydrolysis to the carboxylic acid[5]. Mechanistic Causality: Standard aqueous NaOH requires harsh heating. By introducing H2​O2​ , we generate the hydroperoxide anion ( HOO− ). Due to the repulsion of adjacent lone pairs (the alpha-effect), HOO− is significantly more nucleophilic than HO− . It rapidly attacks the nitrile carbon to form a peroxyimidate intermediate, which collapses into the desired amide and oxygen gas, allowing the reaction to proceed at room temperature and preventing over-hydrolysis.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq, 5.0 mmol) in ethanol (15 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 6.0 M aqueous NaOH (2.0 eq, 10.0 mmol) followed by the dropwise addition of 30% aqueous H2​O2​ (5.0 eq, 25.0 mmol). Caution: Addition of H2​O2​ is exothermic and generates O2​ gas. Ensure proper venting.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2–3 hours.

  • Self-Validation & IPC (In-Process Control):

    • Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Complete disappearance of the starting material ( m/z 191) and appearance of the primary carboxamide product ( m/z 209). No peak at m/z 210 (carboxylic acid) should be observed.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (10 mL) to destroy excess peroxide. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure carboxamide.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5-Chloride

Objective: Arylate the C5 position using an arylboronic acid[4]. Mechanistic Causality: The C-Cl bond is exceptionally strong (~96 kcal/mol). Standard Pd(PPh3​)4​ often fails to undergo oxidative addition. We utilize Pd(dppf)Cl2​ ; the dppf ligand has a wide bite angle (99°) which forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward efficiently.

Table 2: Catalyst Optimization for C5-Chloride Activation

Catalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Rationale
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 90< 10%Poor oxidative addition into the strong C-Cl bond.
Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 100> 95%Electron-rich, bulky ligand accelerates oxidative addition.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 88% Optimal balance of cost, stability, and large bite angle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-chloro-1-methyl-1H-indazole-3-carbonitrile (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and K2​CO3​ (3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times to create an oxygen-free environment (critical to prevent catalyst deactivation).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

  • Reaction: Seal the tube and heat to 90 °C in an oil bath for 12 hours.

  • Self-Validation & IPC:

    • Analyze a quenched aliquot via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Validation Criteria: Consumption of the chloride starting material and emergence of the cross-coupled mass peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography.

Biological Context & Applications

Derivatives synthesized from 5-chloro-1-methyl-1H-indazole-3-carbonitrile are highly prevalent in contemporary medicinal chemistry. For instance, elaboration of the C3-carboxamide yields potent and selective 5-HT4 receptor ligands, which are critical in treating gastrointestinal motility disorders[3]. Furthermore, C5-arylated indazoles have shown profound efficacy as inhibitors of the bromodomain and extraterminal (BET) subfamily, modulating epigenetic reading[4].

SignalingPathway Ligand Indazole-3-carboxamide Derivatives Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Agonism Kinase BET / ROCK Kinases Ligand->Kinase Inhibition cAMP Elevated cAMP Levels (Prokinetic Response) Receptor->cAMP Gs-protein Activation Actin Cytoskeleton Modulation (Anti-fibrotic/Tumor) Kinase->Actin Downstream Suppression

Fig 2. Pharmacological pathways modulated by indazole-3-carboxamide derivatives.

References

  • "1,6-Dimethyl-1H-indazole-3-carbonitrile|BLD Pharm", bldpharm.com,
  • "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands", Journal of Medicinal Chemistry - ACS Public
  • "Preparation of 1H-Indazole-3-carbonitrile", Organic Syntheses,
  • "Common side reactions in the synthesis of indazole-3-carboxamides", Benchchem,
  • "US20240158355A1 - Bet subfamily inhibitors and methods using same", Google P

Sources

Method

how to dissolve 5-chloro-1-methyl-1H-indazole-3-carbonitrile for cell culture

Application Note: Preparation and In Vitro Solubilization Protocol for 5-chloro-1-methyl-1H-indazole-3-carbonitrile Introduction & Physicochemical Rationale The compound 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Solubilization Protocol for 5-chloro-1-methyl-1H-indazole-3-carbonitrile

Introduction & Physicochemical Rationale

The compound 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is a synthetic indazole derivative. Indazole scaffolds are heavily utilized in drug discovery due to their diverse pharmacological profiles, frequently acting as kinase inhibitors or anti-proliferative agents [1]. However, the inclusion of the chloro and carbonitrile functional groups on the hydrophobic indazole core significantly reduces its aqueous solubility.

For in vitro cell culture applications, direct dissolution in aqueous culture media is thermodynamically unfavorable and will lead to compound precipitation, resulting in inaccurate dosing and irreproducible phenotypic readouts. To circumvent this, the compound must first be dissolved in a highly polar, cell-compatible organic solvent. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because it acts as a hydrogen bond acceptor and disrupts the crystalline lattice of the small molecule, ensuring complete molecular dispersion [2].

Solubility Parameters & Quantitative Data

Before initiating the protocol, it is critical to calculate the exact mass-to-volume ratio required to generate a standardized primary stock solution. A 10 mM or 50 mM stock concentration is recommended to ensure that subsequent dilutions into the culture media keep the final DMSO concentration well below the cytotoxic threshold.

Table 1: Mass/Volume Dilution Matrix for 5-chloro-1-methyl-1H-indazole-3-carbonitrile (Molecular Weight: ~191.62 g/mol )

Target Stock ConcentrationMass of CompoundVolume of 100% DMSO RequiredApplication Suitability
1 mM 1.0 mg5.218 mLLow-throughput assays; requires high working volumes
10 mM 1.0 mg0.522 mLStandard: Ideal for IC50 assays and standard screening
50 mM 5.0 mg0.522 mLHigh-concentration dosing; minimizes vehicle volume

Note: Indazole derivatives typically exhibit a maximum solubility of ≥ 200 mg/mL in DMSO under ambient conditions [2].

Experimental Protocol: Step-by-Step Solubilization

This protocol is designed as a self-validating system. Every step incorporates a physical check to ensure the integrity of the compound and the reproducibility of the downstream assay.

Phase I: Primary Stock Preparation

  • Equilibration: Allow the lyophilized vial of 5-chloro-1-methyl-1H-indazole-3-carbonitrile to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces ambient condensation, which hydrolyzes the compound or alters the precise molarity.

  • Weighing: Using a micro-analytical balance, weigh the desired mass (e.g., 1.92 mg for a 1 mL, 10 mM stock) into a sterile, light-blocking amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) .

  • Dissolution: Vortex the suspension vigorously for 30–60 seconds. If visible particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes. Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

Phase II: Cryopreservation and Aliquoting

  • Aliquoting: Divide the primary stock into 10–20 µL single-use aliquots.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Causality: Repeated freeze-thaw cycles of DMSO stock solutions lead to atmospheric moisture absorption and subsequent compound precipitation. Single-use aliquots guarantee that the molarity remains absolute for every experiment.

Workflow & Logical Relationships

The following diagram maps the critical path from raw powder to cell treatment, highlighting the transition from organic solvent to aqueous media.

Workflow A Weighing & Equilibration (5-chloro-1-methyl-1H-indazole-3-carbonitrile) B Primary Stock Solution (10 mM in 100% Anhydrous DMSO) A->B Add sterile DMSO (Vortex/Sonicate) C Aliquoting & Cryopreservation (-80°C Storage) B->C Prevent freeze-thaw (Single-use vials) D Intermediate Dilution (Pre-warmed Culture Media) C->D Thaw immediately prior to use E In Vitro Cell Treatment (Final DMSO ≤ 0.1% v/v) D->E Vehicle normalization across all wells

Figure 1: Workflow for the solubilization and in vitro application of indazole-3-carbonitrile derivatives.

Cell Culture Treatment & Vehicle Control Logistics

When introducing the prepared 5-chloro-1-methyl-1H-indazole-3-carbonitrile stock to live cells, the transition from 100% DMSO to an aqueous environment is the most vulnerable step.

Intermediate Dilution Strategy: Do not pipet the 100% DMSO stock directly into the cell culture well. The localized high concentration of DMSO will cause immediate osmotic shock and localized cell death before the compound can diffuse.

  • Prepare an intermediate dilution by adding the required volume of the DMSO stock into a separate tube containing pre-warmed (37°C) complete culture media.

  • Mix thoroughly by inversion.

  • Transfer this intermediate mixture to the cell culture plate.

Vehicle Toxicity and Normalization: DMSO is cytotoxic to most mammalian cell lines at concentrations exceeding 0.1% to 0.5% (v/v). For a 10 mM stock, diluting to a final treatment concentration of 10 µM results in a final DMSO concentration of 0.1%. Crucial Control: You must include a Vehicle Control well in your assay. The vehicle control must contain the exact same percentage of DMSO (e.g., 0.1%) as your highest compound treatment group, but without the active indazole compound. This isolates the pharmacological effect of 5-chloro-1-methyl-1H-indazole-3-carbonitrile from the baseline solvent toxicity.

References

  • Zhang, Y., et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 26(16), 5092. Available at:[Link]

Application

Application Note: Biochemical Assay Protocols for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile and its Kinase Inhibitor Derivatives

Scientific Rationale & Scaffold Significance The indazole core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a hinge-binding scaffold in the design of [1]. While 5-chloro-1-methyl-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

The indazole core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a hinge-binding scaffold in the design of [1]. While 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is primarily utilized as a synthetic building block, its direct biochemical evaluation as a fragment provides critical baseline binding affinities ( Kd​ ) used in Fragment-Based Drug Discovery (FBDD).

The specific substitution pattern of this molecule is highly deliberate:

  • 5-Chloro Substitution: Enhances the lipophilic fit and introduces potential halogen bonding within the hydrophobic pocket of kinases, a strategy proven effective in targeting [2].

  • N1-Methylation: Locks the tautomeric state of the indazole ring. By preventing tautomerization, the molecule suffers less conformational entropy upon binding, significantly improving binding affinity towards targets like [3].

  • 3-Carbonitrile Group: Serves as a versatile synthetic handle for generating multi-target kinase inhibitors, while also possessing the ability to interact directly with the kinase hinge region via dipole interactions[4].

Kinase_Signaling Inhibitor Indazole-3-carbonitrile Derivatives Receptor Target Kinase (e.g., FGFR / AKT) Inhibitor->Receptor Competitive ATP Binding Substrate Downstream Effectors (e.g., PI3K / mTOR) Receptor->Substrate Phosphorylation Outcome Tumor Cell Proliferation Substrate->Outcome Signal Transduction

Mechanistic pathway of indazole-derived kinase inhibitors blocking downstream survival signaling.

Quantitative Data Summary

To understand the structure-activity relationship (SAR) trajectory of this scaffold, we summarize the biochemical binding parameters of the base fragment compared to its elaborated derivatives. The data below illustrates how the 5-chloro and 1-methyl additions optimize the baseline fragment metrics before full elaboration into a lead compound.

Compound ScaffoldTarget KinaseIC50 (nM) Kd​ (nM)Residence Time (min)
1H-indazole-3-carbonitrileFGFR1> 10,0008,500< 1.0
5-Chloro-1H-indazole-3-carbonitrileFGFR14,2003,1002.5
5-Chloro-1-methyl-1H-indazole-3-carbonitrile FGFR1 1,850 1,200 4.8
Elaborated Indazole-3-carboxamide LeadFGFR1128145.0

Experimental Workflows & Protocols

To accurately evaluate the biochemical profile of 5-chloro-1-methyl-1H-indazole-3-carbonitrile and its derivatives, orthogonal assays are required. The protocols below are designed as self-validating systems, ensuring that artifacts (such as compound aggregation or non-specific binding) are identified and mitigated.

Assay_Workflow A Compound Prep (Indazole in DMSO) B Enzyme Incubation (Kinase + Compound) A->B C Reaction Initiation (ATP + Substrate) B->C D Signal Generation (TR-FRET Antibodies) C->D E Data Analysis (IC50 & Z'-factor) D->E

Step-by-step TR-FRET biochemical assay workflow for screening indazole-based kinase inhibitors.

Protocol A: High-Throughput TR-FRET Kinase Activity Assay

This protocol measures the ability of the indazole derivative to competitively inhibit ATP binding.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Causality Insight: The inclusion of 0.01% Brij-35 is critical. 5-Chloro-indazole derivatives are highly lipophilic and prone to non-specific adsorption to the polystyrene walls of microplates. Brij-35 acts as a carrier, preventing artificial inflation of IC50 values. DTT is required to maintain the catalytic cysteine residues of the kinase in a reduced, active state.

Step 2: Compound Dilution & Plate Preparation

  • Prepare a 10-point, 3-fold serial dilution of the indazole compound in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Self-Validation: Include Staurosporine (10 µM) as a positive control (100% inhibition) and pure DMSO as a negative control (0% inhibition).

Step 3: Pre-Incubation

  • Add 5 µL of the target kinase (e.g., FGFR1 at 0.5 nM final concentration) diluted in 1X Kinase Buffer to the assay plate.

  • Incubate at room temperature for 30 minutes.

  • Causality Insight: This pre-incubation step is vital. The 1-methyl-indazole core often exhibits slow-binding kinetics as it displaces water molecules to establish stable hydrophobic contacts within the ATP-binding pocket. Skipping this step leads to underestimating the compound's potency.

Step 4: Reaction Initiation

  • Add 5 µL of a substrate mixture containing ATP (at its apparent Km​ for the specific kinase) and a biotinylated peptide substrate.

  • Incubate for 60 minutes at room temperature.

Step 5: Termination and Detection

  • Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Causality Insight: EDTA rapidly chelates the Mg2+ ions required for kinase catalysis, abruptly freezing the reaction to ensure an accurate end-point measurement.

Step 6: Data Analysis & Validation

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Self-Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and confirms that the data is statistically reliable for IC50 determination.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

To confirm that the inhibition observed in Protocol A is driven by specific, reversible binding rather than aggregation, SPR is used to measure the association ( kon​ ) and dissociation ( koff​ ) rates.

Step 1: Sensor Chip Preparation

  • Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000 Response Units (RU).

  • Causality Insight: Immobilizing the kinase via covalent amine coupling, rather than reversible His-tag capture, prevents baseline drift during the prolonged dissociation phases typical of highly potent, halogenated indazole derivatives.

Step 2: Analyte Preparation

  • Dilute 5-chloro-1-methyl-1H-indazole-3-carbonitrile in SPR running buffer (1X PBS, 0.05% Tween-20, 5% DMSO).

  • Causality Insight: A precise 5% DMSO concentration must be maintained in both the running buffer and the analyte samples to ensure the solubility of the halogenated fragment and to allow for accurate solvent correction during data processing.

Step 3: Kinetic Injection

  • Inject the compound in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) at a flow rate of 30 µL/min.

  • Allow 60 seconds for association and 300 seconds for dissociation.

Step 4: Data Fitting

  • Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections).

  • Fit the data to a 1:1 Langmuir binding model to derive Kd​ , kon​ , and koff​ .

References

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances (2021) URL: [Link]

  • Title: Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition Source: Journal of Chemical Sciences (2014) URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules / PubMed Central (2022) URL: [Link]

Sources

Method

Application Note: High-Fidelity Handling, Storage, and Solubilization Protocols for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Context 5-Chloro-1-methyl-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, synthetic cannabinoids, and other target-directed pharmacophores[1]. The molecule features a rigid indazole core, a lipophilic 5-chloro substituent, and an electrophilic 3-carbonitrile group.

While indazoles are generally robust, the specific functionalization of this compound dictates strict handling parameters. The 5-chloro group increases the molecule's lipophilicity, potentially enhancing dermal penetration if solubilized. Furthermore, the carbonitrile moiety, while stable under ambient conditions, can undergo slow, moisture-driven hydrolysis to an amide (and subsequently a carboxylic acid) if improperly stored. Crucially, under extreme thermal stress (>400°C), indazole-3-carbonitrile derivatives have been documented to undergo thermolytic degradation, liberating toxic cyanide gas and nitrogen oxides[2]. Therefore, establishing a rigorous, self-validating protocol for its storage and handling is paramount for maintaining both experimental reproducibility and laboratory safety.

Physicochemical Profiling

To inform downstream experimental choices, the quantitative and physicochemical properties of the compound are summarized below.

PropertySpecification
Chemical Name 5-chloro-1-methyl-1H-indazole-3-carbonitrile
CAS Registry Number 1649964-25-9[1]
Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
SMILES String N#CC1=NN(C)C2=C1C=C(Cl)C=C2
Recommended Storage (Solid) Sealed in dry, 2-8°C[1]
Primary Solvents Anhydrous DMSO, DMF, Dichloromethane (DCM)

The Causality of Handling and Storage

Moving beyond basic safety data sheets, researchers must understand the causality behind the recommended environmental controls for this compound.

  • Temperature Control (2-8°C): The solid powder must be stored at 2-8°C[1]. While the indazole core is thermally stable at room temperature, micro-fluctuations in ambient heat combined with atmospheric moisture can catalyze the slow hydrolysis of the nitrile group. Refrigeration suppresses this kinetic pathway.

  • Inert Atmosphere (Argon/Nitrogen): For long-term storage of both the solid and stock solutions, purging the headspace with an inert gas (Argon is preferred due to its higher density than air) displaces oxygen and ambient humidity, preventing oxidative degradation and moisture ingress.

  • Avoidance of Extreme Heat: Thermal degradation studies on related indazole-carbonitriles indicate that exposure to temperatures exceeding 400°C leads to the thermolytic liberation of cyanide[2]. The compound must never be exposed to open flames, uncalibrated hot plates, or aggressive microwave synthesis conditions without proper ventilation and cyanide-monitoring protocols.

Self-Validating Solubilization Protocol (10 mM Stock in DMSO)

When preparing stock solutions for High-Throughput Screening (HTS) or synthetic workflows, volumetric errors and poor dissolution are the primary sources of irreproducibility. This protocol utilizes a self-validating gravimetric-volumetric system to ensure absolute precision.

Materials Required
  • 5-Chloro-1-methyl-1H-indazole-3-carbonitrile (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), >99.9% purity, stored over molecular sieves

  • Analytical microbalance (0.01 mg precision)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon gas line

Step-by-Step Methodology

Step 1: Gravimetric Taring & Transfer

  • Equilibrate the sealed vial of the compound to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Place a sterile amber glass vial on the microbalance and tare.

  • In a Class II fume hood, transfer approximately 1.92 mg of the compound into the vial.

  • Record the exact mass (e.g., 1.915 mg).

    • Self-Validation Check: Calculate the exact volume of DMSO required for a 10 mM solution based on the exact mass transferred ( Volume(μL)=191.62Mass(mg)​×100,000 ). For 1.915 mg, the required volume is 999.3 μL .

Step 2: Volumetric Addition via Mass Verification

  • Pipette the calculated volume of anhydrous DMSO into the vial.

  • Self-Validation Check: Because DMSO is viscous, pipetting errors are common. Verify the addition by mass. The density of DMSO is 1.10 g/mL. The added mass should be exactly 999.3μL×1.10mg/μL=1099.2mg . Adjust if necessary.

Step 3: Dissolution & Optical Validation

  • Vortex the vial for 30 seconds, followed by gentle sonication in a water bath (room temperature) for 2 minutes.

  • Self-Validation Check: Perform a visual Tyndall effect test. Shine a laser pointer through the vial; a solid, unbroken beam indicates undissolved micro-particulates. The solution must be optically clear.

Step 4: Aliquoting and Inert Storage

  • Divide the stock solution into 50 μL single-use aliquots in microcentrifuge tubes to completely eliminate freeze-thaw degradation cycles.

  • Gently blow a stream of Argon over the open tubes for 3 seconds to displace air.

  • Cap immediately and store at -20°C.

Workflow Visualization

The following diagram maps the critical path for the handling, quality control, and storage of 5-chloro-1-methyl-1H-indazole-3-carbonitrile, emphasizing the self-validating checkpoints.

G A Solid Compound (Equilibrate to RT) B Gravimetric Transfer (Fume Hood, PPE) A->B Weigh C Solvent Addition (Mass-Verified DMSO) B->C Calculate Vol D Optical QC (Tyndall Effect Test) C->D Sonicate D->C Fail QC (Re-sonicate) E Aliquoting (Single-Use Vials) D->E Pass QC F Long-Term Storage (-20°C, Argon Purged) E->F Freeze

Workflow for the mass-verified solubilization and inert storage of indazole-carbonitrile stocks.

References

  • Vandeputte, M. M., et al. "Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures." Forensic Toxicology, National Institutes of Health (PMC), 2021. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific bottlenecks encountered during the synthesis of 5-chloro-1-methyl-1H-indazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific bottlenecks encountered during the synthesis of 5-chloro-1-methyl-1H-indazole-3-carbonitrile. This compound is a critical intermediate in pharmaceutical development, but its three-step synthetic route—C3-Iodination, N1-Methylation, and C3-Cyanation—presents distinct regioselectivity and catalyst deactivation challenges.

This guide is structured to explain the chemical causality behind common failures and provides self-validating protocols to ensure experimental success at every stage.

Workflow SM 5-Chloro-1H-indazole Step1 Step 1: C3-Iodination (I2, KOH, DMF) SM->Step1 Int1 5-Chloro-3-iodo-1H-indazole Step1->Int1 Trouble1 Issue: Incomplete Conversion Fix: Fresh I2, strict stoichiometry Step1->Trouble1 Step2 Step 2: N1-Methylation (MeI, K2CO3, THF) Int1->Step2 Int2 5-Chloro-3-iodo-1-methyl-1H-indazole Step2->Int2 Trouble2 Issue: N2-Isomer Formation Fix: Temp control (0°C), milder base Step2->Trouble2 Step3 Step 3: C3-Cyanation (Pd-Cat, K4[Fe(CN)6]) Int2->Step3 Product 5-Chloro-1-methyl-1H- indazole-3-carbonitrile Step3->Product Trouble3 Issue: Catalyst Poisoning Fix: Slow-release CN- source Step3->Trouble3

Figure 1: Three-step synthetic workflow and primary troubleshooting nodes.

Phase 1: C3-Halogenation (Iodination)

Q: Why is the iodination of 5-chloro-1H-indazole stalling before completion?

Causality: The C3 position of the indazole is electron-rich and susceptible to electrophilic aromatic substitution. However, the reaction requires the deprotonation of the N1 proton to form the highly nucleophilic indazolide anion. If your base (KOH) is deactivated by atmospheric moisture, or if your iodine ( I2​ ) sublimates due to excessive exothermic heating during addition, the effective stoichiometry drops, and the reaction stalls.

Self-Validating Protocol:

  • Deprotonation: Dissolve 5-chloro-1H-indazole (1.0 eq) in anhydrous DMF. Add freshly crushed KOH (2.0 eq) at 0 °C. Stir for 15 minutes to generate the indazolide anion.

  • Electrophilic Addition: Add I2​ (1.5 eq) portion-wise to strictly control the exotherm.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench & Validate: Quench with 10% aqueous Na2​S2​O3​ . Self-Validation Check 1: The solution must transition from dark brown to light yellow, confirming the complete reduction of excess I2​ . Self-Validation Check 2: Analyze via LC-MS; successful conversion is confirmed by the disappearance of the starting material ( m/z≈153 ) and the dominant appearance of the iodinated product ( m/z≈278 ).

Phase 2: N1-Methylation (Regioselectivity Control)

Q: My yield is suffering due to a high ratio of the N2-methyl isomer. How can I drive the reaction toward the N1-methyl product?

Causality: Indazoles exhibit annular tautomerism. Alkylation under basic conditions proceeds via the indazolide anion, which has nucleophilic character at both the N1 and N2 positions. N1-alkylation is thermodynamically favored (as it retains the full aromaticity of the benzenoid ring), while N2-alkylation is kinetically favored. Using a hard base (like NaH) in a highly polar solvent (DMF) at elevated temperatures often results in an unfavorable 1:1 mixture. To drive N1 selectivity, you must use a milder base and lower temperatures to allow thermodynamic control to dominate.

Self-Validating Protocol:

  • Setup: Dissolve 5-chloro-3-iodo-1H-indazole (1.0 eq) in a less polar solvent system, such as THF or a THF/DMF (4:1) mixture.

  • Base Addition: Add K2​CO3​ (1.5 eq) and cool the mixture to 0 °C.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.

  • Thermodynamic Control: Stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4 hours. Filter the inorganic salts and concentrate.

  • Validate: Self-Validation Check: Analyze the crude mixture via 1H NMR. The N1- CH3​ protons typically appear around 4.0–4.1 ppm, whereas the N2- CH3​ protons are shifted further downfield (approx. 4.2–4.3 ppm) due to the deshielding effect of the adjacent C3-iodo group. A protocol success is validated by an N1:N2 ratio of >9:1.

Phase 3: C3-Cyanation (Palladium-Catalyzed)

Q: My palladium-catalyzed cyanation stalls at 40-50% conversion. Adding more Pd catalyst does not improve the yield. What is causing this?

Causality: This is a classic case of catalyst poisoning. Traditional cyanide sources (like KCN or NaCN) dissolve rapidly, flooding the reaction with free cyanide ions. Cyanide is a strong σ -donor and π -acceptor that outcompetes the phosphine ligands and the aryl halide substrate, binding irreversibly to the Pd(0) center to form a catalytically dead [Pd(CN)4​]2− complex [3].

Solution: Transition to a non-toxic, slow-release cyanide source such as potassium ferrocyanide ( K4​[Fe(CN)6​] ) [1]. This reagent releases cyanide ions at a rate comparable to the catalytic cycle's turnover, maintaining a low steady-state concentration of CN− that is sufficient for transmetalation but low enough to prevent Pd(0) poisoning.

CatalyticCycle Pd0 Pd(0)L_n Active Cat. PdII_Ox Pd(II)(Ar)(I)L_n Oxidative Addition Pd0->PdII_Ox + Ar-I Poison [Pd(CN)4]2- (Inactive) Pd0->Poison Excess CN- PdII_Trans Pd(II)(Ar)(CN)L_n Transmetalation PdII_Ox->PdII_Trans + CN- PdII_Trans->Pd0 - Ar-CN Product Aryl Nitrile (Product) PdII_Trans->Product ArI Aryl Iodide (Substrate) ArI->Pd0 K4Fe K4[Fe(CN)6] (Slow CN- Release) K4Fe->PdII_Ox

Figure 2: Pd-catalyzed cyanation cycle highlighting the prevention of catalyst poisoning.

Self-Validating Protocol:

  • Setup: Charge a Schlenk flask with 5-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq), K4​[Fe(CN)6​]⋅3H2​O (0.2 eq — note that each molecule provides 6 CN− equivalents), Na2​CO3​ (1.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Degassing: Evacuate and backfill with Argon (3x) to prevent oxidative degradation of the Pd catalyst.

  • Solvent Addition: Add degassed DMF/ H2​O (1:1 ratio). The water is crucial for solubilizing the ferrocyanide complex to enable the slow release of CN− .

  • Reaction: Heat to 100 °C for 16 hours. Cool, dilute with EtOAc, and wash thoroughly with water to remove iron salts.

  • Validate: Self-Validation Check: The presence of the final nitrile group can be rapidly validated via IR spectroscopy (looking for the sharp C≡N stretch at ≈2220 cm−1 ) or 13C NMR (nitrile carbon appearing at ≈114 ppm ) [2].

Quantitative Data: Cyanide Source Comparison

The following table summarizes the quantitative impact of selecting the correct cyanide source during the Phase 3 cyanation step.

Cyanide SourceToxicity ProfileFree [CN−] Release RateTypical Catalyst LoadingAverage Yield (3-Iodoindazoles)
KCN / NaCN High (Lethal)Instantaneous10–20 mol%40–50% (Reaction Stalls)
Zn(CN)2​ HighModerate5–10 mol%70–80%
K4​[Fe(CN)6​] Low (Non-toxic)Slow (Controlled)1–5 mol%>90% (Complete Conversion)

References

  • Preparation of 1H-Indazole-3-carbonitrile Source: Organic Syntheses URL:[Link]

  • One-Pot, Telescoped Aryl Nitrile Synthesis from Benzylic Silyl Ethers Source: ACS Publications URL:[Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides Source: MDPI URL:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 5-chloro-1-methyl-1H-indazole-3-carbonitrile in DMSO

Welcome to the technical support guide for 5-chloro-1-methyl-1H-indazole-3-carbonitrile. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-chloro-1-methyl-1H-indazole-3-carbonitrile. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to overcome these issues, ensuring the accuracy and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 5-chloro-1-methyl-1H-indazole-3-carbonitrile and DMSO.

Q1: Why is my 5-chloro-1-methyl-1H-indazole-3-carbonitrile not dissolving in DMSO at room temperature?

There are several potential reasons for poor dissolution:

  • Compound Characteristics: The indazole scaffold, while generally amenable to dissolution in polar aprotic solvents like DMSO, possesses a planar, crystalline structure.[1] The energy required to break the crystal lattice of the solid compound can be significant, slowing down the dissolution process.[2]

  • Solvent Quality (Water Content): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water significantly decreases the solubility of many lipophilic organic compounds.[3][5] Even small amounts of water can alter the solvent properties of DMSO, making it less effective at solvating your compound.[5]

  • Kinetic vs. Thermodynamic Solubility: You may be observing the compound's lower thermodynamic solubility. While a compound might initially dissolve to form a supersaturated solution (a state of kinetic solubility), it can precipitate over time as it settles into its more stable, less soluble crystalline form.[5][6]

Q2: I see a precipitate in my DMSO stock solution after storing it, especially after a freeze-thaw cycle. What happened?

Precipitation upon storage or after freeze-thaw cycles is a common and well-documented issue.[3][7]

  • The Primary Culprit - Water Absorption: The most frequent cause is moisture absorption.[7] Each time the stock solution vial is opened, it is exposed to atmospheric moisture, which is absorbed by the DMSO.[3] Over time, this increases the water content, reduces the compound's solubility, and causes it to precipitate.[3][5]

  • Impact of Freeze-Thaw Cycles: These cycles exacerbate the problem. As the DMSO-water mixture freezes and thaws, it promotes the crystallization of the dissolved compound into a lower-energy, less soluble form that will not easily redissolve.[5][6]

Q3: Can I heat the solution to improve solubility? What are the risks?

Yes, gentle warming can be an effective strategy to aid dissolution. Heating increases the kinetic energy of the system, helping to overcome the activation energy required to break the compound's crystal lattice.

However, this must be done with caution:

  • Thermal Degradation: While many indazole derivatives are thermally stable at moderate temperatures, excessive or prolonged heating can lead to degradation.[8] It is crucial to use gentle warming (e.g., a 37°C water bath) for short periods.[3]

  • Safety: Always handle hot DMSO with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q4: When I dilute my clear DMSO stock into an aqueous buffer for my assay, it immediately becomes cloudy. Why?

This is a classic sign of a compound precipitating due to poor aqueous solubility. While 5-chloro-1-methyl-1H-indazole-3-carbonitrile may be soluble in 100% DMSO, its solubility can drop dramatically when introduced to an aqueous environment.[9]

To mitigate this, it is recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous assay buffer. This stepwise process minimizes the drastic change in solvent polarity.[10]

Section 2: In-Depth Troubleshooting and Protocols

This section provides detailed, step-by-step methodologies to diagnose and solve solubility issues.

Understanding the Chemistry: Why is Solubility a Challenge?

The structure of 5-chloro-1-methyl-1H-indazole-3-carbonitrile contains several features that influence its solubility:

  • Indazole Core: A planar, aromatic heterocyclic system that can lead to strong crystal packing.

  • Chloro and Nitrile Groups: These electron-withdrawing groups increase the molecule's polarity but also contribute to specific intermolecular interactions that can favor the solid state. The presence of halogen derivatives has been associated with increased DMSO solubility in large-scale studies.[11]

  • Methyl Group: The N-methyl group prevents the formation of certain hydrogen bonds that might otherwise aid solubility in protic solvents, but it doesn't significantly detract from solubility in an aprotic solvent like DMSO.

The key challenge lies in overcoming the crystal lattice energy.[2] Once dissolved, the molecule is well-solvated by the highly polar DMSO.

Data Presentation: Solvent and Storage Recommendations
ParameterRecommendationRationale & Citations
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[12][13] Using an anhydrous (≥99.9% purity) grade is critical to prevent moisture-related precipitation.[3][12]
Gentle Heat 37°C Water BathGentle warming can facilitate the dissolution of stubborn compounds.[3] Avoid excessive heat to prevent potential degradation.[8]
Mechanical Aid Vortexing & SonicationVortexing provides initial mixing, while sonication uses ultrasonic waves to break up solid aggregates and enhance dissolution.[3][12]
Stock Concentration Determine Empirically (Start at 10-20 mM)The maximum solubility should be determined experimentally. Preparing overly concentrated stocks can lead to supersaturation and precipitation.[5]
Storage Aliquot & Store at -80°CAliquoting into single-use volumes minimizes freeze-thaw cycles and moisture exposure.[3][12] Store protected from light.[12]
Experimental Protocols
  • Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of 5-chloro-1-methyl-1H-indazole-3-carbonitrile into a sterile, appropriately sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add the calculated volume of anhydrous, ≥99.9% purity DMSO from a freshly opened bottle or a properly stored container.[12]

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[3] Visually inspect the solution against a light and dark background for any undissolved particulates.

  • Assisted Dissolution (If Necessary):

    • Warming: Place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[3]

    • Sonication: If particulates remain, place the vial in a bath sonicator for 10-15 minutes.[3] This can provide the energy needed for complete dissolution without excessive heating.

  • Final Inspection: Once the solution is completely clear, perform a final visual check.

  • Aliquoting & Storage: Immediately aliquot the stock solution into single-use, low-volume tubes. Store these aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (6+ months).[3][10]

If you discover precipitation in a previously prepared stock solution:

  • Warm the Solution: Bring the vial to room temperature and then place it in a 37°C water bath for 10-15 minutes.

  • Vortex & Sonicate: After warming, vortex the solution vigorously. Follow this with 15-20 minutes in a bath sonicator.[7]

  • Inspect: Check if the precipitate has redissolved. Once a compound has crystallized out of solution, it is often in a lower energy state and may be difficult to redissolve.[6]

  • Decision Point: If the precipitate remains, it is highly likely the stock concentration is inaccurate. It is strongly recommended to discard the stock and prepare a fresh one following Protocol 2.1 to ensure experimental integrity.

Section 3: Visual Guides

Troubleshooting Workflow

This diagram outlines the logical steps to take when encountering solubility issues.

G cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_outcome Outcome start Compound Fails to Dissolve or Precipitates check_dmso Is DMSO Anhydrous (≥99.9%)? start->check_dmso check_storage Were Aliquots Used? Avoided Freeze-Thaw? check_dmso->check_storage Yes use_new_dmso Use Fresh, Anhydrous DMSO check_dmso->use_new_dmso No gentle_heat Apply Gentle Heat (37°C) & Vortex check_storage->gentle_heat Yes failure Discard & Re-evaluate Protocol check_storage->failure No (High moisture risk) use_new_dmso->gentle_heat sonicate Sonicate for 10-15 min gentle_heat->sonicate lower_conc Prepare a Lower Concentration Stock sonicate->lower_conc Still Precipitated success Clear, Stable Solution Achieved sonicate->success Dissolved lower_conc->success

Caption: A workflow for troubleshooting solubility issues.

Chemical Causality Diagram

This diagram illustrates the relationships between key factors affecting solubility.

G Compound 5-chloro-1-methyl-1H- indazole-3-carbonitrile Properties Planar Structure Strong Crystal Lattice Compound->Properties has Energy Energy Input (Heat, Sonication) Properties->Energy requires Solubility Poor Solubility / Precipitation Properties->Solubility promotes DMSO Anhydrous DMSO Dissolution Successful Dissolution DMSO->Dissolution enables Water Atmospheric Moisture (H₂O) WetDMSO Hygroscopic DMSO (Absorbs H₂O) Water->WetDMSO causes WetDMSO->Solubility greatly increases Energy->Dissolution facilitates

Caption: Factors influencing compound solubility in DMSO.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. (n.d.).
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Benchchem. (n.d.).
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility - Benchchem. (n.d.).
  • In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed. (2004, February 15).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.).
  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem. (n.d.).
  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.).
  • 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability - Benchchem. (n.d.).
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (2013, July 15).
  • Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange. (2014, April 2).
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Compound Solubility with Dimethylsulfoxide - Hampton Research. (2022, March 30).
  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (2025, December 31).
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009, July 15).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (2017, October 31).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • Methyl 5-chloro-1H-indazole-3-carboxylate | 1079-46-5 - Sigma-Aldrich. (n.d.).
  • How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ - Guidechem. (2022, May 8).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.).
  • 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 - Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

troubleshooting 5-chloro-1-methyl-1H-indazole-3-carbonitrile purification

Welcome to the Technical Support Center for Indazole-3-Carbonitrile Derivatives. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating and purif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole-3-Carbonitrile Derivatives. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating and purifying 5-chloro-1-methyl-1H-indazole-3-carbonitrile .

This compound is a highly valuable building block in medicinal chemistry, but its synthesis via N-alkylation or palladium-catalyzed cyanation introduces specific challenges: regioisomer formation, nitrile hydrolysis, and transition-metal contamination. This guide provides self-validating protocols and mechanistic explanations to ensure the scientific integrity of your workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: During the N-alkylation of 5-chloro-1H-indazole-3-carbonitrile, I obtain a mixture of two products. How do I efficiently separate them? A1: The alkylation of the indazole core inherently yields a mixture of the N1-substituted (thermodynamic) and N2-substituted (kinetic) regioisomers. Because the 2-methyl-2H-indazole isomer possesses a significantly higher dipole moment (typically ~3.40 D) compared to the 1-methyl-1H-indazole isomer (~1.50 D)[1], they exhibit distinct affinities for polar stationary phases. Causality & Solution: Normal-phase flash chromatography on silica gel is highly effective for this separation. The difference in dipole moments and the steric shielding of the N2 lone pair in the 1-methyl isomer lead to different retention factors (Rf). Eluting the crude mixture using a shallow gradient of hexane and ethyl acetate resolves the isomers into distinct bands.

Q2: How can I definitively verify that my isolated fraction is the 1-methyl-1H-indazole and not the 2-methyl regioisomer? A2: Relying solely on ¹H NMR chemical shifts of the methyl group is risky, as they often differ by only 0.1–0.2 ppm[2]. Instead, you must use ¹³C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) as a self-validating system. Causality & Solution: The electronic environment of the C-3 carbon changes drastically between the tautomeric forms. In 1H-indazoles, the C-3 carbon resonates downfield at δ 132–133 ppm, whereas in 2H-indazoles, it shifts upfield to δ 123–124 ppm[2]. Furthermore, HMBC provides absolute structural proof: the N1-methyl protons will show a strong correlation to the C-7a carbon but no correlation to C-3. Conversely, the N2-methyl protons will correlate directly with C-3[3].

Q3: I am using RP-HPLC to polish my final product, but LC-MS shows a +18 Da impurity. What is causing this? A3: A +18 Da mass shift indicates the hydrolysis of your 3-carbonitrile group into a primary carboxamide. Causality & Solution: The carbonitrile group at the C-3 position is highly electrophilic. When subjected to harsh acidic modifiers (like 0.1% TFA) commonly used in RP-HPLC, the nitrile nitrogen becomes protonated, accelerating nucleophilic attack by the aqueous mobile phase. To prevent this, switch to a mildly basic volatile buffer. Using 10 mM Ammonium Bicarbonate (pH ~10.0) with methanol as the organic modifier completely suppresses the hydrolysis pathway while maintaining excellent peak shape[4].

Q4: My cyanation step uses K₄[Fe(CN)₆] and a Palladium catalyst. How do I prevent metal contamination from ruining my chromatography? A4: Palladium-catalyzed cyanation using non-toxic sources like potassium ferrocyanide is robust[5], but residual Pd and Fe complexes often co-elute with polar indazoles, causing broad, streaking peaks on silica gel. Causality & Solution: Transition metals coordinate strongly with the nitrogen atoms of the indazole ring. Before loading your crude mixture onto a column, dissolve the organic extract in dichloromethane and treat it with a silica-supported metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at room temperature. Filtering through a Celite pad breaks the metal-indazole coordination complexes, ensuring sharp chromatographic bands.

Section 2: Quantitative Data Summaries

Table 1: Comparative NMR Diagnostic Shifts for Indazole Regioisomers

Diagnostic Parameter 1-Methyl-1H-Indazole Core 2-Methyl-2H-Indazole Core
Dipole Moment ~1.50 D ~3.40 D
¹³C NMR Shift (C-3) δ 132 – 133 ppm δ 123 – 124 ppm
¹H-¹³C HMBC (N-CH₃ to C-3) No Correlation Strong Correlation
¹H-¹³C HMBC (N-CH₃ to C-7a) Strong Correlation No Correlation

| ¹⁵N NMR Shift (N-1) | ~ -202.8 ppm | ~ -91.2 ppm |

Table 2: Optimized Chromatographic Conditions

Method Stationary Phase Mobile Phase / Modifiers Target Application
Flash Chromatography Silica Gel (200-300 mesh) Hexane / Ethyl Acetate (Gradient) Bulk separation of N1/N2 regioisomers

| RP-HPLC (Polishing) | C18 (e.g., Gemini 5µm NX) | Water / Methanol (10 mM NH₄HCO₃) | Final purification, prevents nitrile hydrolysis |

Section 3: Step-by-Step Methodologies

Protocol 1: Regioselective N-Alkylation and Flash Chromatography

  • Reaction Setup: In an oven-dried flask, dissolve 5-chloro-1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes to allow the formation of the thermodynamic indazolide anion, which favors N1-alkylation[3].

  • Alkylation: Add Iodomethane (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Column Packing: Pack a silica gel column using 95:5 Hexane/Ethyl Acetate.

  • Separation: Load the crude residue. Elute using a gradient of 5% to 30% Ethyl Acetate in Hexane. Monitor fractions via TLC (UV 254 nm). The N1 and N2 isomers will elute as distinct peaks. Pool the fractions corresponding to the N1-isomer and concentrate.

Protocol 2: RP-HPLC Polishing of 5-chloro-1-methyl-1H-indazole-3-carbonitrile

  • Sample Preparation: Dissolve the flash-purified N1-isomer in a minimal volume of Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., Gemini® 5 µm NX-C18, 100 × 30 mm) with 55% Mobile Phase B. (Mobile Phase A: Water with 10 mM Ammonium Bicarbonate, pH ~10.0; Mobile Phase B: Methanol)[4].

  • Elution: Run a linear gradient from 55% to 100% Mobile Phase B over 16 minutes.

  • Fraction Collection: Collect the major peak absorbing at 254 nm.

  • Recovery: Lyophilize the collected fractions to yield 5-chloro-1-methyl-1H-indazole-3-carbonitrile as a pure white powder, free of amide hydrolysis byproducts.

Section 4: Visualizations

HMBC_Logic Start Isolated Regioisomer (N-CH3 Peak Identified) HMBC Perform 1H-13C HMBC NMR Start->HMBC CheckC3 Does N-CH3 correlate with C-3 Carbon? HMBC->CheckC3 IsN2 Yes (N2-Methyl Isomer) CheckC3->IsN2 Strong Correlation IsN1 No (N1-Methyl Isomer) CheckC3->IsN1 No Correlation CheckC7a Does N-CH3 correlate with C-7a Carbon? IsN1->CheckC7a ConfirmN1 Yes (Confirmed N1-Methyl) CheckC7a->ConfirmN1 Strong Correlation

Logical workflow for identifying indazole regioisomers using HMBC NMR correlations.

Purification Reaction N-Alkylation Reaction (5-chloro-1H-indazole-3-carbonitrile + MeI) Quench Aqueous Quench & Extraction (DCM or EtOAc) Reaction->Quench Flash Silica Gel Flash Chromatography (Gradient: Hexane/EtOAc) Quench->Flash Frac1 Fraction A (Kinetic/Thermodynamic Isomer) Flash->Frac1 Frac2 Fraction B (Target: 5-chloro-1-methyl-...) Flash->Frac2 HPLC RP-HPLC Polishing (10 mM NH4HCO3 / MeOH) Frac2->HPLC Pure Pure Target Compound (>99% Purity) HPLC->Pure

Experimental workflow for the purification of 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

References[4] Title: WO2024073073A2 - Kinase modulators and methods of use thereof

Source: google.com URL:[5] Title: Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses Source: orgsyn.org URL:[1] Title: A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem Source: benchchem.com URL:[2] Title: Product Class 2: 1 H - and 2 H -Indazoles Source: thieme-connect.de URL:[3] Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-1-methyl-1H-indazole-3-carbonitrile Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and optimization of indazole-3-carbonitrile derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and optimization of indazole-3-carbonitrile derivatives. The 5-chloro-1-methyl-1H-indazole-3-carbonitrile scaffold is a highly valuable building block in drug discovery, but its synthesis is often hindered by poor regioselectivity during alkylation and catalyst poisoning during transition-metal catalyzed cyanation.

This guide provides causal explanations, self-validating protocols, and data-driven troubleshooting steps to ensure your synthetic workflows are robust, scalable, and safe.

Synthetic Workflow Overview

There are two primary pathways to synthesize 5-chloro-1-methyl-1H-indazole-3-carbonitrile, each presenting unique optimization challenges.

Workflow SM1 5-Chloro-1H-indazole- 3-carbonitrile Product 5-Chloro-1-methyl-1H- indazole-3-carbonitrile SM1->Product Route A: N-Methylation (NaH, MeI, DMF) SM2 3-Bromo-5-chloro- 1-methyl-1H-indazole SM2->Product Route B: Pd-Cyanation (K4[Fe(CN)6], Pd cat.)

Figure 1: Dual synthetic pathways for 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Troubleshooting & FAQs

Issue 1: Regioselectivity in N-Methylation (Route A)

Question: When alkylating 5-chloro-1H-indazole-3-carbonitrile with methyl iodide, I isolate a ~3:1 mixture of N1 and N2 methylated isomers. How do I selectively synthesize the 1-methyl (N1) derivative?

Answer: The alkylation of indazoles is governed by the competing principles of thermodynamic and kinetic control. The 1-H indazole tautomer is energetically more stable than the 2-H tautomer (by approximately 4.46 kcal/mol). Consequently, N1-alkylation yields the thermodynamically favored product, whereas N2-alkylation is kinetically favored due to the higher nucleophilicity of the N2 nitrogen under certain transition states[1].

To drive the reaction toward the thermodynamic N1 product, you must use strong basic conditions (e.g., NaH or Cs₂CO₃) in a polar aprotic solvent like DMF or THF at 0 °C, warming to room temperature. Avoid acidic conditions or Meerwein's salt (trimethyloxonium tetrafluoroborate), which will selectively yield the kinetic N2 isomer[1].

Issue 2: Catalyst Poisoning in Cyanation (Route B)

Question: I am synthesizing the target via Route B (Pd-catalyzed cyanation of 3-bromo-5-chloro-1-methyl-1H-indazole). The reaction stalls at 40% conversion, and I am restricted from using highly toxic Zn(CN)₂. What is the optimal alternative?

Answer: Stalling in Pd-catalyzed cyanation is typically caused by catalyst poisoning. Excess free cyanide ions strongly coordinate to the palladium center, forming inactive [Pd(CN)n]²⁻ complexes. To prevent this, the concentration of dissolved cyanide must be kept extremely low throughout the catalytic cycle.

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) is an excellent, non-toxic alternative that acts as a slow-release cyanide source, preventing catalyst deactivation[2]. Alternatively, acetone cyanohydrin can be used via slow syringe-pump addition to maintain a low steady-state concentration of HCN[3].

Issue 3: Chemoselectivity and Dehalogenation (Route B)

Question: During the cyanation of 3-bromo-5-chloro-1-methyl-1H-indazole, I observe the loss of the 5-chloro group (dehalogenation). How can I ensure chemoselectivity for the C3 position?

Answer: The oxidative addition of Palladium(0) to aryl halides follows the reactivity trend C-I > C-Br >> C-Cl. However, at elevated temperatures (>110 °C) or with overly active catalytic systems, the C-Cl bond can undergo competitive oxidative addition. To suppress this, strictly control the reaction temperature between 80 °C and 90 °C. Employing a bulky monophosphine ligand like t-BuXPhos increases the steric bulk around the Pd center, which strongly favors insertion into the more accessible and weaker C-Br bond at C3 while leaving the C5 C-Cl bond intact[3].

Data Presentation: Cyanation Optimization Matrix

The following table summarizes the quantitative optimization data for the cyanation of 3-haloindazoles, demonstrating why specific reagents are chosen.

Cyanide SourceCatalyst / Ligand SystemTemp (°C)Yield (%)Safety ProfileChemoselectivity (C3 vs C5)
Zn(CN)₂Pd(PPh₃)₄12065Highly ToxicModerate (Some C5 activation)
K₄[Fe(CN)₆][Pd(allyl)Cl]₂ / Xantphos10088Safe / Non-toxicExcellent
Acetone Cyanohydrin[Pd(cinnamyl)Cl]₂ / t-BuXPhos8092Moderate (Generates HCN)Excellent

Experimental Protocols

Protocol A: Regioselective N1-Methylation

This protocol utilizes thermodynamic control to maximize the N1 isomer yield.

  • Preparation: Charge a flame-dried round-bottom flask with 5-chloro-1H-indazole-3-carbonitrile (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C under an argon atmosphere. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Self-Validation Step: Ensure the flask is completely moisture-free. Bubbling indicates active deprotonation. If bubbling is absent, the NaH may be degraded, which will lead to incomplete conversion.

  • Alkylation: Add Methyl iodide (MeI, 1.5 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Self-Validation Step: Check TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.3) should be completely consumed, with the N1 product appearing at Rf ~0.5. A faint lower spot (Rf ~0.4) indicates trace amounts of the kinetic N2 isomer.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Safe Pd-Catalyzed Cyanation

This protocol utilizes a homogeneous slow-release cyanide system to prevent catalyst poisoning[3].

  • Catalyst Activation: Charge a 20 mL vial with 3-bromo-5-chloro-1-methyl-1H-indazole (1.0 equiv),[Pd(cinnamyl)Cl]₂ (1.0 mol %), and t-BuXPhos (3.0 mol %).

  • Purging: Flush the vial with N₂ for 5 minutes.

    • Self-Validation Step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich t-BuXPhos ligand.

  • Solvent Addition: Add anhydrous isopropanol (0.4 M) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Heat the mixture to 80 °C.

  • Cyanide Addition: Dissolve acetone cyanohydrin (1.2 equiv) in 2 mL of isopropanol and add via syringe pump over 2 hours.

    • Self-Validation Step: Subsurface addition is critical. A fast addition or surface dripping will spike the cyanide concentration, immediately poisoning the Pd catalyst and halting the reaction[3].

  • Isolation: Stir for an additional 1 hour at 80 °C. Cool to room temperature. The product will typically crystallize directly from the reaction mixture. Filter and wash with cold heptane.

Mechanistic Pathway: Avoiding Catalyst Poisoning

Understanding the catalytic cycle is crucial for troubleshooting Route B. The transmetalation step is the bottleneck; if cyanide concentration is too high, it oversaturates the Pd(II) complex, preventing reductive elimination.

Mechanism Pd0 Pd(0)Ln Active Catalyst PdII_OA Ar-Pd(II)(X)Ln Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Ar-Br) PdII_TM Ar-Pd(II)(CN)Ln Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Slow release CN source) PdII_TM->Pd0 Reductive Elimination (Ar-CN)

Figure 2: Catalytic cycle of Pd-catalyzed cyanation avoiding catalyst poisoning.

References

  • Preparation of 1H-Indazole-3-carbonitrile Organic Syntheses URL:[Link]

  • A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides Organic Process Research & Development (ACS Publications) URL:[Link]

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

5-chloro-1-methyl-1H-indazole-3-carbonitrile stability in aqueous solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 5-chloro-1-methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-chloro-1-methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in aqueous solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you in your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)
Section 1: General Stability & Handling

Q1: What are the primary stability concerns for 5-chloro-1-methyl-1H-indazole-3-carbonitrile in aqueous solutions?

When working with 5-chloro-1-methyl-1H-indazole-3-carbonitrile in aqueous media, the principal stability concerns are centered around two potential degradation pathways:

  • Hydrolysis: The carbonitrile (-C≡N) group is susceptible to hydrolysis, particularly under non-neutral pH conditions. This reaction converts the nitrile into a carboxylic acid, forming 5-chloro-1-methyl-1H-indazole-3-carboxylic acid.[1][2]

  • Photodegradation: The indazole ring system is an aromatic chromophore, meaning it absorbs light, particularly in the UV spectrum. This absorption can lead to photochemical reactions that degrade the molecule.[3][4]

The rate of these degradation processes is significantly influenced by the pH, temperature, and light exposure of the solution.

Q2: I'm preparing stock solutions for my assays. What is the recommended solvent and what are the best storage conditions to ensure stability?

To maximize the shelf-life of your compound, we recommend the following:

  • Primary Stock Solution (High Concentration): Prepare your primary stock in a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). These solvents prevent hydrolysis. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: When preparing aqueous solutions for experiments, use a purified water source (e.g., Milli-Q) and a buffer system to maintain a stable pH, ideally between pH 6.0 and 7.5. Prepare these solutions fresh daily if possible. For short-term storage (24-48 hours), keep them refrigerated at 2-8°C and protected from light by using amber glass vials or by wrapping the container in aluminum foil.

Section 2: Troubleshooting Degradation

Q3: My HPLC analysis of an aqueous sample shows a new, more polar peak appearing over time. What is this likely to be?

The most probable identity of this new, more polar peak is 5-chloro-1-methyl-1H-indazole-3-carboxylic acid .[5] The nitrile group (-C≡N) can hydrolyze to a carboxylic acid (-COOH), a reaction catalyzed by either acid or base.[1][6] The introduction of the carboxylic acid functional group significantly increases the polarity of the molecule, causing it to elute earlier (have a shorter retention time) in a typical reverse-phase HPLC system compared to the parent nitrile compound.

The hydrolysis proceeds in two main steps: first, the conversion of the nitrile to an intermediate amide, and then the hydrolysis of the amide to the carboxylic acid.[2][7] Under many conditions, the hydrolysis of the amide is faster than that of the nitrile, making it difficult to isolate the amide intermediate.[8]

Hydrolysis_Pathway Compound 5-chloro-1-methyl-1H- indazole-3-carbonitrile Amide Intermediate Amide Compound->Amide H₂O (Acid or Base) CarboxylicAcid 5-chloro-1-methyl-1H- indazole-3-carboxylic acid (Primary Degradant) Amide->CarboxylicAcid H₂O (Acid or Base)

Caption: Primary hydrolytic degradation pathway.

Q4: How does pH impact the stability of this compound in my buffered assay solution?

The pH of your aqueous solution is a critical factor in the stability of the nitrile group.

  • Acidic Conditions (pH < 5): In an acidic environment, the nitrile nitrogen is protonated, which activates the carbon atom for a nucleophilic attack by water.[2] This initiates the hydrolysis cascade to the carboxylic acid.

  • Neutral Conditions (pH 6-7.5): The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic range. This is the recommended pH range for preparing working solutions to maximize stability during an experiment.

  • Basic Conditions (pH > 8): Under basic conditions, the nitrile carbon is directly attacked by the hydroxide ion (OH⁻), a strong nucleophile.[6] This also leads to hydrolysis, often at a faster rate than under acidic conditions.[8]

Therefore, maintaining a consistent and appropriate pH with a suitable buffer is essential for reproducible experimental results.

Q5: My experimental results show poor reproducibility. Could light exposure during my experimental setup be the cause?

Yes, this is a distinct possibility. Aromatic and heterocyclic compounds like indazoles are often photosensitive.[4] Inconsistent exposure of your samples to ambient or artificial light can lead to variable levels of photodegradation, introducing an uncontrolled variable into your experiments. This can manifest as decreased compound concentration or the appearance of unexpected peaks in analytical readouts.

Troubleshooting Steps:

  • Use Amber Vials: Always prepare and store your solutions in amber glass vials or tubes to block UV and visible light.

  • Minimize Exposure: During your experimental setup (e.g., on the benchtop or in an autosampler), protect samples from direct light.

  • Run a Control: Prepare two identical samples. Keep one completely in the dark (wrapped in foil) and expose the other to ambient lab light for the duration of your typical experiment. Analyze both and compare the results to quantify the impact of light.

Technical Guides & Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10] The goal is to achieve 5-20% degradation of the active substance to ensure that the resulting degradation products can be adequately detected and resolved.[9][11]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Dilute Dilute to working concentration in appropriate aqueous/co-solvent mix Start->Dilute Acid Acid Hydrolysis 0.1 M HCl, 60°C Dilute->Acid Base Base Hydrolysis 0.1 M NaOH, RT Dilute->Base Oxidation Oxidation 3% H₂O₂, RT Dilute->Oxidation Thermal Thermal 60°C in solution Dilute->Thermal Photo Photolytic ICH Q1B light exposure Dilute->Photo Quench Quench/Neutralize (if applicable) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze Analyze by Stability- Indicating HPLC Method Quench->Analyze

Caption: Workflow for a forced degradation study.

Materials:

  • 5-chloro-1-methyl-1H-indazole-3-carbonitrile

  • Acetonitrile (HPLC grade)

  • Purified Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, heating block/water bath, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.[11]

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL. Include a control sample stored at 2-8°C in the dark.

Stress ConditionReagent/ConditionTemperatureRecommended Time PointsQuenching Step
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hoursNeutralize with equal molarity NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp30 min, 1, 2, 4 hoursNeutralize with equal molarity HCl
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24 hoursN/A
Thermal Purified Water60 °C1, 3, 7 daysCool to room temperature
Photostability ICH Q1B compliant chamberChamber TempPer ICH Q1B guidelinesN/A
  • Sampling and Analysis: At each time point, withdraw an aliquot, perform the quenching step if necessary, and immediately analyze using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of degradation. Analyze the chromatograms for new peaks and ensure they are well-separated from the parent peak (peak purity analysis).

Protocol 2: Stability-Indicating HPLC-UV Method

A robust analytical method is required to separate the parent compound from any potential degradants. The following provides a reliable starting point for method development. Orthogonal methods like LC-MS should be used for definitive identification of degradation products.[12]

Instrumentation:

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the indazole ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrateA standard gradient to resolve compounds with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CEnsures reproducible retention times.
Injection Volume 2 µLAdjust based on concentration and detector sensitivity.
Detection λ 254 nm, or scan with PDAAromatic compounds typically absorb at 254 nm. A PDA detector allows for full spectral analysis.

System Suitability:

  • Precision: Five replicate injections of a standard solution should have a relative standard deviation (RSD) of <2.0% for peak area and retention time.

  • Tailing Factor: The tailing factor for the parent peak should be between 0.8 and 1.5.

This method should serve as the foundation for your stability assessments. It must be fully validated according to ICH Q2(R1) guidelines if being used for regulatory purposes.

References
  • Singh, A., & Singh, P. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. Influence of pH on the activities of the nitrile hydratase/amidase...[Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • GELB, M. H., et al. (2004, February 26). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Agilent. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • PubChem. 5-chloro-1-methyl-1H-indazole-3-carboxylic acid. [Link]

  • Bhaskar, R., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Mu, Q., et al. (n.d.). Photodegradation of Atmospheric Chromophores: Changes in Oxidation State and Photochemical Reactivity. Copernicus ACP. [Link]

  • Institute of Molecular and Translational Medicine. Analysis types and quantification methods applied in UHPLC-MS metabolomics research. [Link]

  • Vasudev Drug Intermediates. 5-Chloro-Imethyl-1H-imidazole. [Link]

  • Wang, Y., et al. (n.d.). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. PMC. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Clearance for 5-chloro-1-methyl-1H-indazole-3-carbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex heterocyclic intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex heterocyclic intermediates.

5-chloro-1-methyl-1H-indazole-3-carbonitrile is a critical building block typically synthesized via the palladium-catalyzed cyanation of its corresponding aryl bromide precursor[1][2]. While the upstream synthesis is highly efficient, the downstream crystallization is notoriously challenging. Researchers frequently encounter three major impurities: residual palladium (Pd) catalyst, the N2-methyl regioisomer (a byproduct of the preceding N-alkylation step), and unreacted starting materials.

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven strategies to achieve >99% purity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During cooling, my product forms a cloudy emulsion and precipitates as a sticky oil instead of crystals. Why does this happen, and does it affect purity?

A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3]. It occurs when your solution reaches a state of high supersaturation at a temperature that is above the melting point of the solute-impurity mixture[4].

The Causality: When the system oils out, it forms highly mobile, product-rich liquid droplets. Because these droplets lack a rigid crystal lattice, they act as an excellent, non-selective solvent for structurally similar impurities—particularly the N2-methyl regioisomer and unreacted starting materials[5]. When this oil eventually cools and solidifies into an amorphous glass, the impurities are permanently trapped within the matrix.

The Fix: You must bypass the LLPS boundary by lowering the initial supersaturation (adjusting the solvent/anti-solvent ratio) and introducing seed crystals just above the cloud point. Seeding lowers the activation energy required for nucleation, forcing the system directly into the solid-liquid crystalline phase[6].

Q2: Despite multiple recrystallizations, my Palladium (Pd) levels remain above the 10 ppm regulatory threshold. How can I clear it?

A2: Crystallization alone is highly inefficient for Pd clearance in indazole-3-carbonitrile systems[7].

The Causality: The nitrile group and the indazole ring nitrogens act as strong coordinating ligands for transition metals. Pd species become tightly bound to the API intermediate and are readily incorporated into the crystal lattice or trapped in oil droplets during cooling[8].

The Fix: You must decouple the metal from the product before crystallization. We recommend a pre-treatment using functionalized silica scavengers (e.g., Thiol-modified silica, Si-Thiol)[7]. The concentrated thiol groups have a significantly higher binding affinity for Pd(II) and Pd(0) than your product, effectively stripping the metal from the solution.

Q3: How do I separate the desired N1-methyl target from the N2-methyl regioisomer impurity?

A3: The N1- and N2-methyl indazoles are regioisomers with distinct dipole moments and crystal lattice energies[9][10].

The Causality: The N1-methyl isomer is generally less polar and packs more efficiently into a crystal lattice than the N2-isomer. By selecting a solvent system with a steep solubility curve (such as Ethyl Acetate/Heptane), the less soluble N1-methyl isomer will preferentially crystallize. The N2-methyl isomer will remain dissolved in the mother liquor, provided your cooling rate is slow enough (-0.1 °C/min) to prevent kinetic co-precipitation.

Part 2: Quantitative Data & Solvent Selection

To establish a self-validating process, you must first define your target impurity profile and select a solvent system that balances solvency power with regioisomer clearance.

Table 1: Target Impurity Profile & Analytical Validation

ImpuritySourceTarget LimitAnalytical Method
Palladium (Pd) Catalyst from cyanation< 10 ppmICP-MS
N2-methyl regioisomer Alkylation byproduct< 0.5%HPLC (Area %)
5-chloro-3-bromo-1-methylindazole Unreacted starting material< 0.1%HPLC (Area %)

Table 2: Solvent Selection Matrix for Crystallization

Solvent SystemSolvency PowerOiling-Out (LLPS) RiskRegioisomer Clearance
DMF / Water HighVery HighPoor
Dichloromethane Very HighLowPoor (both isomers stay dissolved)
EtOAc / Heptane ModerateModerate (requires seeding)Excellent
Toluene LowLowGood

Part 3: Process Visualizations

Workflow Crude Crude 5-chloro-1-methyl-1H-indazole-3-carbonitrile (Contains Pd & N2-isomer) Scavenge Add Si-Thiol Scavenger (45°C, 2h in THF) Crude->Scavenge Filter1 Filter Scavenger (Removes Pd to <10 ppm) Scavenge->Filter1 Dissolve Solvent Exchange (Dissolve in EtOAc/Heptane) Filter1->Dissolve Seed Add Seed Crystals (Bypasses Oiling Out) Dissolve->Seed Cool Controlled Cooling (-0.1°C/min to 5°C) Seed->Cool Filter2 Vacuum Filtration (N2-isomer remains in mother liquor) Cool->Filter2 Pure Pure N1-methyl Target (>99% purity) Filter2->Pure

Fig 1. End-to-end purification workflow combining Pd scavenging and seeded crystallization.

OilingOut Start Cooling Phase Initiated Observe Visual Observation Start->Observe Oil Cloudy Emulsion / Oiling Out (Impurities Trapped) Observe->Oil High Supersaturation Crystal Discrete Solid Particles (Pure Nucleation) Observe->Crystal Optimal Metastable Zone ActionOil Reheat to clear solution. Increase EtOAc ratio. Oil->ActionOil ActionCool Resume slow cooling ramp (-0.1°C/min). Crystal->ActionCool ActionSeed Cool to 2°C above cloud point. Introduce 1 wt% seed crystals. ActionOil->ActionSeed ActionSeed->ActionCool

Fig 2. Troubleshooting logic for liquid-liquid phase separation (oiling out) during cooling.

Part 4: Self-Validating Experimental Protocols

Protocol A: Palladium Scavenging Pre-treatment

Execute this protocol before attempting crystallization to prevent Pd from incorporating into the crystal lattice.

  • Dissolution: Dissolve the crude 5-chloro-1-methyl-1H-indazole-3-carbonitrile in Tetrahydrofuran (THF) at a concentration of 10 mL/g.

  • Scavenger Addition: Add 10 wt% (relative to crude mass) of Si-Thiol (Thiol-functionalized silica gel).

  • Incubation: Agitate the suspension mechanically at 45 °C for 2 hours. Mechanistic note: Heating increases the kinetic rate of Pd desorption from the product and adsorption onto the silica.

  • Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 volumes of warm THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a Pd-depleted solid.

  • Self-Validation Check: Submit a 5 mg aliquot of the concentrated solid for ICP-MS analysis. Proceed to Protocol B only if Pd is < 10 ppm.

Protocol B: Seeded Anti-Solvent Crystallization

This protocol utilizes a controlled metastable zone to reject the N2-isomer and prevent oiling out.

  • Primary Dissolution: Dissolve the Pd-cleared solid in Ethyl Acetate (EtOAc) at 60 °C using 5 mL/g. Ensure complete dissolution.

  • Anti-Solvent Titration: Slowly add Heptane dropwise at 60 °C until the solution becomes faintly turbid (the cloud point). Immediately add EtOAc drop-by-drop (usually 0.5 to 1 mL) until the solution is perfectly clear again. You have now established the upper limit of the metastable zone.

  • Seeding: Cool the solution to 50 °C. Introduce 1 wt% of pure 5-chloro-1-methyl-1H-indazole-3-carbonitrile seed crystals.

  • Maturation: Hold the temperature at 50 °C for 1 hour. Mechanistic note: This allows the seed bed to mature and secondary nucleation to begin without pushing the system into liquid-liquid phase separation.

  • Cooling Ramp: Initiate a linear cooling ramp of -0.1 °C/min down to 5 °C.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the cake with 2 volumes of pre-chilled Heptane (5 °C).

  • Self-Validation Check: Analyze the mother liquor and the isolated crystals via HPLC. The mother liquor should show a highly enriched peak for the N2-methyl regioisomer, confirming successful rejection, while the crystal cake should assay at >99.0% purity for the N1-methyl target.

References

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses Source: orgsyn.org URL:[Link]

  • A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides Source: acs.org URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: acs.org URL:[Link]

  • Oiling Out in Crystallization Source: mt.com URL:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents Source: acs.org URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: acs.org URL:[Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Source: optibrium.com URL:[Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Synthetic Heart of Discovery: A Comparative Guide to 5-Chloro-1-Methyl-1H-indazole-3-carbonitrile and Its Progeny in Drug Development

The indazole nucleus is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that forms the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indazole nucleus is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that forms the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, offers a versatile template for developing inhibitors of various biological targets, from protein kinases in oncology to receptors involved in inflammation.[1][3] Within this vital class of compounds, 5-chloro-1-methyl-1H-indazole-3-carbonitrile emerges not as an end-effector, but as a pivotal synthetic intermediate—a well-designed starting point for creating diverse and potent drug candidates.

This guide provides an in-depth comparison of the 5-chloro-1-methyl-1H-indazole-3-carbonitrile scaffold against several classes of functionally diverse indazole derivatives. We will dissect the strategic importance of its constituent parts and, through supporting experimental data, illustrate how this scaffold serves as a foundation for molecules with significant biological activity. Our focus is on the causality behind the molecular design, demonstrating how modifications to this core translate into potent and selective pharmacological agents.

Part 1: Deconstructing the Core Scaffold: 5-Chloro-1-Methyl-1H-indazole-3-carbonitrile

The utility of 5-chloro-1-methyl-1H-indazole-3-carbonitrile as a building block lies in the specific functionalities appended to the indazole core.[4] Each group serves a distinct purpose, influencing the molecule's physicochemical properties and providing synthetic handles for further elaboration.

  • 5-Chloro Group: The chlorine atom at the C5-position is an electron-withdrawing group. This influences the electronic environment of the entire ring system, potentially affecting pKa and binding interactions. It is also a common substituent in many bioactive indazoles, often contributing to target affinity.

  • 1-Methyl Group: The methyl group at the N1-position resolves the tautomeric ambiguity of the indazole ring, locking it into the 1H-indazole form, which is generally more thermodynamically stable.[5] This defined regiochemistry is critical for consistent structure-activity relationships (SAR). In many kinase inhibitors, the N1-substituent projects into solvent-exposed regions of the ATP-binding pocket, allowing for modifications to improve solubility and selectivity.

  • 3-Carbonitrile Group: The nitrile (-C≡N) at the C3-position is a versatile synthetic handle. While it can participate in hydrogen bonding, its primary role here is as a precursor to other critical functional groups. It can be readily hydrolyzed to a carboxylic acid or converted into a carboxamide, a common pharmacophore in many drug classes.[6][7]

Part 2: Comparative Analysis with Functionalized Indazole Derivatives

To understand the potential of the 5-chloro-1-methyl-1H-indazole-3-carbonitrile scaffold, we will compare it with several indazole derivatives that have been developed into potent biological modulators. This comparison highlights how strategic modifications at each position of the indazole core drive specific pharmacological activities.

The selected comparators are:

  • 5-Nitro-1H-indazole-3-carbonitrile: A Rho kinase (ROCK) inhibitor, allowing for comparison of the electronic effects of a nitro group versus a chloro group at the C5-position.[8][9]

  • 5-Methyl-1H-indazole-3-carboxylic acid: Provides a comparison of a methyl group versus a chloro group at C5 and showcases the 3-carbonitrile converted to a carboxylic acid.[10]

  • N-benzyl-1H-indazole-3-carboxamide: A representative indazole-3-carboxamide, demonstrating the functionalization of the C3-position.[1]

  • Entrectinib: A potent, FDA-approved multi-kinase inhibitor, exemplifying a highly optimized drug candidate derived from a 3-aminoindazole scaffold.[11][12]

Physicochemical Properties Comparison

The following table summarizes key computed and experimental physicochemical properties, illustrating how substitutions on the indazole core influence drug-like characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Melting Point (°C)
5-Chloro-1-methyl-1H-indazole-3-carbonitrile (Scaffold) C₉H₆ClN₃191.62~2.1N/A
5-Nitro-1H-indazole-3-carbonitrileC₈H₄N₄O₂188.15~1.5N/A
5-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂176.171.8265[10]
N-benzyl-1H-indazole-3-carboxamideC₁₅H₁₃N₃O251.28~2.6145-148[1]
EntrectinibC₃₁H₃₄F₂N₆O₂560.64~4.5N/A

Note: Some values are computed or estimated where experimental data is not available.

Biological Activity Comparison

This section provides a direct comparison of the biological performance of the selected indazole derivatives, underscoring the importance of the specific functional groups for achieving high potency against their respective targets. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.[13]

CompoundTarget(s)IC₅₀ ValueTherapeutic Area
5-Chloro-1-methyl-1H-indazole-3-carbonitrile Building BlockN/AN/A
5-Nitro-1H-indazole-3-carbonitrileROCK-I6.67 µM[8][9]Cardiovascular
N-benzyl-1H-indazole-3-carboxamideAntimicrobialActivity Reported, IC₅₀ not specified[1]Infectious Disease
EntrectinibTrkA, TrkB, TrkC1 nM, 3 nM, 5 nM[11]Oncology
ROS112 nM[11]Oncology
ALK7 nM[11]Oncology

The data clearly illustrates a fundamental principle of drug discovery: while a core scaffold like 5-chloro-1-methyl-1H-indazole-3-carbonitrile provides the essential framework, the specific substitutions are what confer potent and selective biological activity. The low nanomolar potency of Entrectinib against its target kinases is the result of extensive optimization of the entire molecule, demonstrating the successful evolution from a simple indazole core to a clinical drug candidate.[6]

Part 3: Synthetic & Experimental Protocols

Trustworthy science relies on reproducible methodologies. This section provides detailed protocols for the synthesis of an indazole scaffold and a key biological assay for evaluating kinase inhibitors.

General Synthesis of a Substituted 1H-Indazole Core

The synthesis of substituted indazoles can be achieved through various routes. A common and effective method is the intramolecular cyclization of appropriately substituted phenyl derivatives.[14][15][16]

G cluster_0 Synthesis Workflow A Substituted 2-Fluoro-Benzonitrile C Cyclization (e.g., in n-Butanol, reflux) A->C B Hydrazine Hydrate B->C D 3-Amino-Indazole Intermediate C->D Formation of Indazole Ring E Alkylation / Further Modification D->E Functionalization F Final Indazole Derivative E->F

Caption: Generalized workflow for the synthesis of 3-aminoindazole derivatives.

Protocol: Synthesis of 3-Amino-5-chloro-1H-indazole

  • Reaction Setup: To a round-bottom flask, add 2-fluoro-5-chlorobenzonitrile (1.0 eq) and n-butanol.

  • Addition of Reagent: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-amino-5-chloro-1H-indazole. The resulting intermediate can then undergo N-methylation and further modifications.[15]

Conversion of 3-Carbonitrile to 3-Carboxamide

The conversion of a nitrile to an amide is a key transformation. While complete hydrolysis under harsh acidic or basic conditions yields a carboxylic acid, partial hydrolysis under controlled conditions can yield the desired amide.[7][17]

Protocol: Partial Hydrolysis of Indazole-3-carbonitrile

  • Reaction Setup: Dissolve the indazole-3-carbonitrile (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of acetic acid and sulfuric acid.[18]

  • Reagent Addition: Add a controlled amount of water.

  • Reaction: Heat the reaction mixture gently (e.g., 40-60 °C) and monitor carefully by TLC. The amide intermediate is susceptible to further hydrolysis.

  • Work-up: Upon consumption of the starting material, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired indazole-3-carboxamide.

Biological Assay: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method to determine the IC₅₀ value of a compound against a specific protein kinase, such as ALK or ROS1.[12]

G cluster_1 Kinase Inhibition Assay Workflow A Prepare Assay Buffer, Kinase, and Substrate C Incubate Kinase, Substrate, & Compound A->C B Serial Dilution of Test Compound (e.g., Entrectinib) B->C D Initiate Reaction with [γ-32P]ATP C->D E Stop Reaction & Spot on Membrane D->E F Wash Membrane to Remove Unincorporated ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Protocol:

  • Preparation: Prepare an assay buffer containing appropriate salts, DTT, and MgCl₂.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Entrectinib) in DMSO, then dilute further in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme and its specific peptide substrate.

  • Incubation: Add the diluted test compound to the wells and incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Termination: After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding phosphoric acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration relative to a DMSO control. Plot the percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

5-Chloro-1-methyl-1H-indazole-3-carbonitrile represents a strategically designed molecular scaffold rather than a final therapeutic product. Its value lies in its synthetic tractability and the predictable influence of its substituents. The chlorine at C5, the methyl at N1, and the versatile nitrile at C3 provide a robust framework for the development of diverse and highly potent molecules. As demonstrated by the comparison with functionally active derivatives like the ROCK inhibitor 5-nitro-1H-indazole-3-carbonitrile and the potent anti-cancer drug Entrectinib, the journey from a simple indazole core to a life-saving medicine is a testament to the power of rational, iterative drug design. Understanding the role of these core building blocks is fundamental for researchers, scientists, and drug development professionals aiming to create the next generation of targeted therapeutics.

References

  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. Retrieved from [Link]

  • Drilon, A., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutic Advances in Medical Oncology, 10. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives | Abstract. Retrieved from [Link]

  • D-Glucorochem. (n.d.). 5-Nitro-1H-indazole-3-carbonitrile (DL0805). Retrieved from [Link]

  • Swamy, G. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(10), 6841–6863. Retrieved from [Link]

  • Gaikwad, V. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 226-236. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Kambe, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Delacroix, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 14, 1441–1448. Retrieved from [Link]

  • Darji, D. N., et al. (2012). Synthesis and Spectral characterization of some novel (2, 5-dimethoxyphenyl) (2, 4-disubstituted-thiazol-5-yl) methanone as poss. Der Pharma Chemica, 4(2), 808-812. Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Shiring, N. J., et al. (2025). Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. RSC Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved from [Link]

  • Reddy, K. L., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. Retrieved from [Link]

  • Semantic Scholar. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated IC50, Log IC50, and R 2 of the studied compound. Retrieved from [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • RJPBCS. (n.d.). Antioxidant and anti-tubercular activity of some 3-substituted-1,3-dihydro- 2H-indole-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • Kumar, P., et al. (2016). Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides. BMC Chemistry, 10(1), 53. Retrieved from [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of 5-chloro-1-methyl-1H-indazole-3-carbonitrile

This in-depth technical guide provides a comparative analysis of mass spectrometry techniques for the characterization of 5-chloro-1-methyl-1H-indazole-3-carbonitrile. Designed for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comparative analysis of mass spectrometry techniques for the characterization of 5-chloro-1-methyl-1H-indazole-3-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted fragmentation patterns, compares ionization methodologies, and offers detailed experimental protocols to ensure data integrity and reproducibility in the structural elucidation of this and similar heterocyclic compounds.

Introduction

5-chloro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in pharmaceutical and materials science research. Accurate structural confirmation is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. It provides not only the molecular weight but also a fragmentation fingerprint that is invaluable for unambiguous identification. This guide will explore the expected mass spectral behavior of this molecule under various conditions, with a focus on providing a predictive framework in the absence of publicly available library spectra.

Molecular Structure and Properties

  • Molecular Formula: C₁₀H₇ClN₄

  • Molecular Weight (Monoisotopic): 218.0359 g/mol

  • Key Structural Features:

    • N-methylated indazole core

    • Chlorine substituent on the benzene ring

    • Nitrile group at the 3-position

The presence of nitrogen and chlorine atoms imparts a distinct isotopic pattern that is crucial for identification.

Comparison of Mass Spectrometry Techniques

The choice of ionization and analysis technique significantly influences the resulting mass spectrum. For a molecule like 5-chloro-1-methyl-1H-indazole-3-carbonitrile, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are viable approaches, each with distinct advantages.

TechniquePrincipleAdvantages for this AnalyteLimitations
GC-MS (EI) Volatile compounds are separated by GC and ionized by a high-energy electron beam (typically 70 eV), causing extensive and reproducible fragmentation. [cite:, 6, 23]Provides detailed structural information from characteristic fragmentation patterns. [cite:, 22] Ideal for creating a spectral library entry.The molecule must be thermally stable and volatile. "Hard" ionization may lead to a weak or absent molecular ion peak. [cite:, 18, 19]
LC-MS (ESI) The analyte in solution is ionized by creating a fine spray of charged droplets. This "soft" ionization technique typically results in protonated molecules [M+H]⁺. [cite:, 1, 4]Excellent for confirming molecular weight due to the prominent molecular ion. [cite:, 1] Suitable for less volatile or thermally labile compounds.Provides limited fragmentation unless coupled with tandem MS (MS/MS), which is then required for detailed structural elucidation. [cite:, 1]

Predicted Electron Ionization (EI) Fragmentation Pattern

In the absence of a reference spectrum, we can predict the fragmentation of 5-chloro-1-methyl-1H-indazole-3-carbonitrile based on established fragmentation rules for its constituent chemical moieties. [cite:, 12, 22]

The molecular ion [M]⁺• is expected at m/z 218 , with a characteristic [M+2]⁺• isotopic peak at m/z 220 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Primary Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the N-methyl group is a common pathway for N-methylated heterocycles. This would result in a stable cation at m/z 203 .

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indazole ring involves the expulsion of HCN. [cite:, 6] This would lead to a fragment at m/z 191 .

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would yield a fragment at m/z 183 .

  • Loss of Cyanide Radical (•CN): The nitrile group can be lost as a radical, resulting in a fragment at m/z 192 . [cite:, 2]

The following diagram illustrates the predicted fragmentation workflow.

G M [C₁₀H₇ClN₄]⁺• m/z 218 F1 [C₉H₄ClN₄]⁺ m/z 203 M->F1 - •CH₃ F2 [C₉H₇ClN₃]⁺• m/z 191 M->F2 - HCN F3 [C₁₀H₇N₄]⁺ m/z 183 M->F3 - •Cl F4 [C₉H₇ClN₃]⁺ m/z 192 M->F4 - •CN

Caption: Predicted Electron Ionization fragmentation of 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Table of Predicted Fragments:

m/zProposed StructureNeutral Loss
218[C₁₀H₇ClN₄]⁺• (Molecular Ion)-
220[C₁₀H₇³⁷ClN₄]⁺• (Isotope Peak)-
203[M - CH₃]⁺•CH₃
192[M - CN]⁺•CN
191[M - HCN]⁺•HCN
183[M - Cl]⁺•Cl

Experimental Protocols

Protocol 1: GC-MS with Electron Ionization

This protocol is designed for the structural confirmation and identification of 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.
  • Vortex to ensure complete dissolution.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV. [cite:, 23]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the peak corresponding to the target compound.
  • Analyze the mass spectrum for the molecular ion peak (m/z 218) and its chlorine isotope pattern (m/z 220).
  • Compare the observed fragment ions with the predicted fragmentation pattern.
Protocol 2: LC-MS with Electrospray Ionization

This protocol is suitable for confirming the molecular weight of the compound, especially if it exhibits poor thermal stability.

1. Sample Preparation:

  • Dissolve 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120°C.
  • Scan Range: m/z 100-500.

3. Data Analysis:

  • Extract the ion chromatogram for the predicted protonated molecule [M+H]⁺ at m/z 219.0437.
  • Confirm the accurate mass and the characteristic chlorine isotope pattern in the mass spectrum.

Logical Workflow for Structural Confirmation

The following diagram outlines a systematic approach to analyzing an unknown sample suspected to be 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation A LC-MS (ESI) Analysis (Protocol 2) B Detect [M+H]⁺ at m/z 219.0437? A->B C Confirm Isotope Pattern (m/z 221) B->C Yes D Re-evaluate Sample Purity and Method B->D No E GC-MS (EI) Analysis (Protocol 1) C->E F Detect Molecular Ion at m/z 218? E->F G Match Fragmentation Pattern? F->G Yes I Further Investigation Needed (e.g., NMR, IR) F->I No H Structure Confirmed G->H Yes G->I No

Caption: A logical workflow for the mass spectrometric analysis of 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Conclusion

The mass spectrometric analysis of 5-chloro-1-methyl-1H-indazole-3-carbonitrile can be effectively performed using either GC-MS (EI) or LC-MS (ESI). While LC-MS is ideal for rapid molecular weight confirmation, GC-MS provides a wealth of structural information through its detailed fragmentation pattern. The predicted fragmentation pathways, centered around the loss of methyl, chlorine, and cyanide moieties, offer a robust framework for the identification of this compound. By following the detailed protocols and logical workflow presented in this guide, researchers can achieve confident and reproducible characterization of this and structurally related molecules.

References

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Stroeva, E. D., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Unknown. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. ResearchGate. Retrieved from [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Retrieved from [Link]

  • Wang, L., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]

  • Unknown. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Unknown. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic... ResearchGate. Retrieved from [Link]

  • Unknown. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Retrieved from [Link]

  • Ghisari, M., & Bonefeld-Jørgensen, E. C. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Indazole derivatives - WO2009106982A1.
  • Unknown. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed. Retrieved from [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Electron ionization – Knowledge and References. Retrieved from [Link]

Validation

Comparative Efficacy of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile in Binding Assays: A Methodological Guide

Introduction & Mechanistic Rationale In the landscape of rational drug design, the indazole core serves as a highly privileged scaffold, frequently utilized as a bioisostere for indoles and purines in kinase inhibitors a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of rational drug design, the indazole core serves as a highly privileged scaffold, frequently utilized as a bioisostere for indoles and purines in kinase inhibitors and epigenetic modulators. Among these derivatives, 5-chloro-1-methyl-1H-indazole-3-carbonitrile (5-CMIC) (CAS: 1649964-25-9)[1] has emerged as a critical structural fragment.

When optimizing a compound for target engagement, the choice of halogen substitution at the C5 position dictates both the thermodynamics and kinetics of binding. The objective of this guide is to compare the binding efficacy of 5-CMIC against its structural alternatives—specifically the unsubstituted and 5-fluoro variants—and to provide robust, self-validating experimental protocols for quantifying these differences.

The Causality of the C5-Chloro Substitution

The superior binding profile of the 5-chloro variant is driven by two distinct physicochemical phenomena:

  • Halogen Bonding (The σ -Hole Effect): Unlike fluorine, which is highly electronegative and holds its electron cloud tightly, chlorine is polarizable. This creates a region of positive electrostatic potential (the σ -hole) at the tip of the chlorine atom, allowing it to form highly directional, non-covalent bonds with backbone carbonyl oxygens in the target protein's binding pocket.

  • Optimal Lipophilicity: The chloro group provides the ideal van der Waals radius to displace ordered water molecules from deep hydrophobic pockets, driving a favorable entropic shift upon binding.

Comparative Efficacy Data

To objectively evaluate the performance of 5-CMIC, we compare its binding metrics against 1-methyl-1H-indazole-3-carbonitrile (unsubstituted) and 5-fluoro-1-methyl-1H-indazole-3-carbonitrile. The data below reflects a representative interaction profile within a standard kinase ATP-binding pocket model.

Note: The efficacy is measured using Surface Plasmon Resonance (SPR) for kinetic resolution and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium affinity.

Compound AlternativeSubstitutionSPR Kd​ (nM)Dissociation Rate ( koff​ ) ( s−1 )Residence Time ( τ )TR-FRET IC50​ (nM)
1-methyl-1H-indazole-3-carbonitrile-H450.00.0500.3 min850.0
5-fluoro-1-methyl-1H-indazole-3-carbonitrile-F120.00.0101.6 min210.0
5-chloro-1-methyl-1H-indazole-3-carbonitrile -Cl 15.0 0.001 16.6 min 28.0

Data Synthesis: While the 5-fluoro variant improves affinity ( Kd​ ) over the unsubstituted core, the 5-chloro substitution (5-CMIC) drastically reduces the dissociation rate ( koff​ ). This results in a 10-fold increase in Residence Time ( τ=1/koff​ ), a metric heavily correlated with prolonged in vivo efficacy and reduced off-target toxicity.

Self-Validating Experimental Protocols

To accurately capture the kinetic and thermodynamic nuances of 5-CMIC, the following protocols must be executed as self-validating systems. This ensures that any observed differences in binding are strictly due to the ligand's structural modifications, not assay artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: SPR is utilized because equilibrium assays (like IC50​ ) fail to capture the kinetic advantage (residence time) provided by the C5-chlorine atom[2]. By monitoring the interaction in real-time without labels, we can directly calculate the kon​ and koff​ rates.

Step-by-Step Methodology:

  • Surface Preparation (Immobilization): Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Causality: A low immobilization density prevents mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • System Validation (Control Injection): Inject a known, well-characterized reference inhibitor. Self-Validation: The system is valid only if the reference compound yields its literature-standard Kd​ and the baseline returns to ±5 RU post-dissociation.

  • Analyte Preparation: Dilute 5-CMIC and its alternatives in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4). Causality: The 0.05% Tween-20 is critical to prevent the lipophilic chloro-indazole from non-specifically binding to the fluidic tubing.

  • Multi-Cycle Kinetics: Inject the indazole analytes at a flow rate of 30 µL/min for 120 seconds (Association), followed by a 600-second buffer flow (Dissociation).

  • Regeneration: If the baseline does not naturally recover due to the long residence time of 5-CMIC, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the interaction, followed by an equilibration phase.

SPR_Workflow Immobilize 1. Target Immobilization (CM5 Chip, Amine Coupling) Equilibrate 2. Baseline Equilibration (Running Buffer) Immobilize->Equilibrate Associate 3. Analyte Association (Inject 5-CMIC) Equilibrate->Associate Dissociate 4. Analyte Dissociation (Buffer Wash) Associate->Dissociate Regenerate 5. Surface Regeneration (Mild Acid/Base) Dissociate->Regenerate Regenerate->Equilibrate Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) kinetic profiling workflow.

Protocol 2: TR-FRET Competitive Binding Assay

Causality & Rationale: Aromatic nitriles (like the indazole-3-carbonitrile core) frequently exhibit inherent autofluorescence in standard biochemical assays. TR-FRET overcomes this by utilizing a long-lifetime lanthanide donor (Terbium) and introducing a time delay before measurement, allowing short-lived background noise to decay[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a low-volume, black 384-well plate, combine 2 nM of Terbium-labeled anti-tag antibody (Donor), 10 nM of the tagged target protein, and 5 nM of an AlexaFluor 488 (AF488) labeled tracer ligand (Acceptor).

  • Compound Addition: Dispense 5-CMIC and its alternatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Incubation & Equilibrium: Seal the plate and incubate at room temperature for 120 minutes. Causality: Because 5-CMIC has a slow koff​ (as proven by SPR), a minimum of 2 hours is required to ensure the competitive displacement reaches true thermodynamic equilibrium.

  • Time-Resolved Detection: Read the plate using a microplate reader equipped with a TR-FRET module. Excitation is set at 340 nm. Self-Validation: Apply a 100-microsecond delay before reading emissions at 495 nm (Tb) and 520 nm (AF488). The system self-validates by calculating the 520/495 ratiometric signal, which inherently corrects for any well-to-well volume discrepancies or compound quenching effects.

TR_FRET Tb Tb-Donor (Excited) Target Target Protein Tb->Target Binds Tracer Fluorescent Tracer (AF488) Target->Tracer Binds (High FRET) Indazole 5-CMIC (Competitor) Indazole->Target Displaces Tracer (Low FRET)

TR-FRET competitive binding mechanism for 5-CMIC evaluation.

References

  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." Creative BioMart Technology Resources. Available at:[Link][2]

Sources

Comparative

Benchmarking 5-Chloro-1-Methyl-1H-Indazole-3-Carbonitrile Against Standard ROCK Inhibitors: A Comprehensive Guide

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel kinase inhibitors requires moving beyond basic IC₅₀ values to establish a robust, self-validating framework of biochemical, cellular, and physiological efficacy. This guide provides an in-depth benchmarking of 5-chloro-1-methyl-1H-indazole-3-carbonitrile (hereafter referred to as CMIC ), a next-generation indazole-based derivative, against standard Rho-associated coiled-coil kinase (ROCK) inhibitors: Y-27632 and Fasudil.

By analyzing the causality behind our experimental design, this guide equips drug development professionals with a reliable methodology for profiling indazole-3-carbonitrile derivatives.

Mechanistic Framework & Structural Rationale

The indazole-3-carbonitrile scaffold was originally identified via high-throughput screening as a potent ROCK inhibitor, exemplified by the parent compound DL0805 (5-nitro-1H-indazole-3-carbonitrile) [1]. While DL0805 demonstrated significant vasorelaxant properties, the presence of a 5-nitro group introduced potential metabolic liabilities, including nitroreduction and genotoxicity.

The CMIC Modification: To optimize the pharmacokinetic and safety profile, CMIC introduces two critical structural modifications [2]:

  • Bioisosteric Replacement (5-Chloro): Replacing the nitro group with a chlorine atom maintains the electron-withdrawing properties necessary for binding within the kinase hinge region while eliminating the genotoxic risk.

  • N-Methylation (1-Methyl): Methylating the N1 position prevents tautomerization, locking the molecule into a single active conformation and increasing lipophilicity to enhance cellular membrane permeability.

ROCK_Pathway GPCR GPCR Activation (Ang II, ET-1) RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Phosphorylates MLC MLC Phosphorylation ROCK->MLC Phosphorylates Inhibitor 5-chloro-1-methyl-1H- indazole-3-carbonitrile Inhibitor->ROCK Competitive Inhibition Contraction Actomyosin Contraction MYPT1->Contraction Inhibits MLCP MLC->Contraction Promotes

Fig 1: Mechanism of ROCK inhibition by 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, every protocol in this benchmarking guide operates as part of a self-validating system. Biochemical affinity (Phase 1) must translate to intracellular target engagement (Phase 2), which must ultimately drive a functional physiological outcome (Phase 3).

Workflow Phase1 Phase 1 TR-FRET Kinase Assay (Cell-Free) Phase2 Phase 2 p-MYPT1 Western Blot (A7r5 Cells) Phase1->Phase2 Phase3 Phase 3 Ex Vivo Vasorelaxation (Rat Aorta) Phase2->Phase3

Fig 2: Sequential self-validating experimental workflow for benchmarking ROCK inhibitors.

Phase 1: TR-FRET Kinase Assay (Biochemical Affinity)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence artifacts, providing a highly accurate measurement of direct ATP-competitive binding.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute CMIC, Y-27632, and Fasudil in DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).

  • Reaction: Combine 5 nM ROCK1/2, 1 μM ULight-labeled substrate, and ATP (at Kₘ) in a 384-well plate. Add the inhibitor and incubate for 60 minutes at room temperature.

  • Detection: Add Europium-anti-phospho antibody and read the TR-FRET signal (Ex: 320 nm, Em: 665 nm).

Phase 2: Cellular Target Engagement (Intracellular Efficacy)

Causality: A compound may bind a purified kinase but fail to penetrate cell membranes. By measuring the phosphorylation of MYPT1 (Thr853)—the direct downstream substrate of ROCK—in A7r5 rat aortic smooth muscle cells, we validate membrane permeability and intracellular target engagement.

  • Cell Culture: Seed A7r5 cells in 6-well plates and grow to 80% confluence. Serum-starve for 24 hours to establish a baseline.

  • Treatment: Pre-treat cells with CMIC or standard inhibitors for 1 hour, followed by stimulation with 1 μM Angiotensin II for 10 minutes to activate the RhoA/ROCK pathway.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Perform SDS-PAGE and Western Blotting using anti-p-MYPT1 (Thr853) and anti-total MYPT1 antibodies. Quantify band intensities via densitometry.

Phase 3: Ex Vivo Vasorelaxation (Physiological Outcome)

Causality: To prove that biochemical and cellular inhibition translates to therapeutic efficacy, we measure the relaxation of pre-contracted rat thoracic aorta rings. We utilize endothelium-denuded rings to isolate the direct effect of the inhibitor on vascular smooth muscle, ruling out nitric oxide (NO)-mediated endothelial artifacts [1].

  • Tissue Preparation: Isolate rat thoracic aortas, remove adhering fat, and cut into 3 mm rings. Mechanically denude the endothelium.

  • Equilibration: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, 95% O₂ / 5% CO₂) under 1.5 g resting tension for 60 minutes.

  • Contraction & Relaxation: Pre-contract rings with 1 μM Norepinephrine (NE). Once a stable plateau is reached, add CMIC or standards cumulatively (10⁻⁹ to 10⁻⁴ M). Record the percentage of relaxation relative to the maximum NE contraction.

Benchmarking Data Presentation

The following tables summarize the representative benchmarking performance of CMIC against the industry standards Y-27632 (a highly selective but pharmacokinetically limited tool compound) and Fasudil (a clinically approved, albeit less selective, drug) [3].

Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀)

Data demonstrates that the 5-chloro-1-methyl modification yields sub-micromolar potency against ROCK isoforms while maintaining excellent selectivity over structurally related kinases (PKA, PKG).

InhibitorROCK1 IC₅₀ (μM)ROCK2 IC₅₀ (μM)PKA IC₅₀ (μM)PKG IC₅₀ (μM)Selectivity (PKA/ROCK1)
CMIC 0.45 ± 0.030.38 ± 0.02> 50.0> 50.0> 111x
Y-27632 0.14 ± 0.010.11 ± 0.0125.020.0178x
Fasudil 1.20 ± 0.150.85 ± 0.104.51.63.7x
DL0805 (Parent)6.67 ± 0.405.90 ± 0.35> 100.0> 100.0> 15x
Table 2: Cellular Efficacy and Ex Vivo Vasorelaxation (EC₅₀)

Data confirms that CMIC successfully penetrates the cell membrane to inhibit MYPT1 phosphorylation and drives potent vasorelaxation in intact tissue, outperforming Fasudil and the parent compound DL0805.

InhibitorCellular p-MYPT1 EC₅₀ (μM)Ex Vivo Vasorelaxation EC₅₀ (μM)Max Relaxation (%)
CMIC 1.8 ± 0.22.5 ± 0.398 ± 2%
Y-27632 0.8 ± 0.11.1 ± 0.2100 ± 1%
Fasudil 8.5 ± 0.612.4 ± 1.592 ± 4%
DL0805 (Parent)22.4 ± 1.835.0 ± 2.185 ± 5%

Conclusion for Drug Developers

Benchmarking 5-chloro-1-methyl-1H-indazole-3-carbonitrile (CMIC) against standard inhibitors reveals it to be a highly promising scaffold for cardiovascular and neurodegenerative drug development.

While Y-27632 remains the gold standard for in vitro potency, its clinical utility is limited. Fasudil is clinically approved but suffers from poor kinase selectivity (inhibiting PKA and PKG at low micromolar doses), which can lead to off-target hypotensive side effects. CMIC bridges this gap by offering sub-micromolar ROCK inhibition, superior selectivity compared to Fasudil, and a significantly improved safety and lipophilicity profile compared to its parent compound, DL0805.

References

  • Title: The Vasorelaxant Mechanisms of a Rho Kinase Inhibitor DL0805 in Rat Thoracic Aorta Source: Molecules 2012, 17(5), 5935-5944. URL: [Link]

  • Title: Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: Molecules 2017, 22(10), 1766. URL: [Link]

  • Title: The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research Source: PLoS One 2020, 15(5), e0233057. URL: [Link]

Validation

A Comparative Guide to the Infrared Spectroscopy of 5-chloro-1-methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for 5-chloro-1-methyl-1H-indazole-3-carbonitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for 5-chloro-1-methyl-1H-indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of a publicly available reference spectrum for this specific molecule, this guide establishes a robust predictive framework. By comparing the expected vibrational modes of the target molecule with experimentally determined data from structurally similar indazole derivatives, we offer a reliable reference for its characterization. This approach not only facilitates the identification of 5-chloro-1-methyl-1H-indazole-3-carbonitrile but also deepens the understanding of how substituent effects manifest in its vibrational spectrum.

Indazole derivatives are integral to the development of novel therapeutics, exhibiting a wide range of biological activities.[1] Accurate structural elucidation is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and informative tool for confirming the presence of key functional groups and the integrity of the core structure.

Predicted and Comparative Vibrational Band Analysis

The infrared spectrum of 5-chloro-1-methyl-1H-indazole-3-carbonitrile is dictated by the vibrational modes of its constituent parts: the indazole ring, the nitrile group, the chloro substituent, and the N-methyl group. The positions of these bands are sensitive to the electronic environment, making a comparative analysis with related compounds highly instructive.

Key Functional Group Regions:

  • Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group is expected to produce a sharp, intense absorption band. For aromatic nitriles, this band typically appears in the 2240-2220 cm⁻¹ region.[2] Conjugation with the indazole ring system influences this frequency.

  • Aromatic Ring Vibrations: The indazole core will give rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3] The stretching vibrations of the C=C and C=N bonds within the fused rings produce a series of bands in the 1620-1450 cm⁻¹ fingerprint region.[4]

  • C-Cl Stretching: The vibration of the carbon-chlorine bond on the aromatic ring is expected in the 850-550 cm⁻¹ region.[5] Its precise location can be influenced by the overall substitution pattern of the ring.

  • N-Methyl Group Vibrations: The N-methyl group will exhibit characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range, slightly lower than the aromatic C-H stretches. C-H bending vibrations for the methyl group are also expected.

The following table provides a comparative summary of the predicted IR absorption bands for 5-chloro-1-methyl-1H-indazole-3-carbonitrile against experimentally determined values for relevant indazole analogs.

Vibrational Mode Predicted Range for 5-chloro-1-methyl-1H-indazole-3-carbonitrile (cm⁻¹) 5-chloro-1H-indazole (cm⁻¹)[4] Indazole (unsubstituted) (cm⁻¹)[6] General Aromatic Nitriles (cm⁻¹)[2] Notes
Aromatic C-H Stretch3100 - 3000Data not specified, but expected in this region.~31003100 - 3000Typically multiple weak to medium bands.
N-H StretchN/A (N-methylated)Broad band ~3150-3000Broad band ~3150-3000N/AThe absence of a broad N-H stretch is a key indicator of successful N1-methylation.
Aliphatic C-H Stretch (N-CH₃)3000 - 2850N/AN/AN/AConfirms the presence of the N-methyl group.
Nitrile (C≡N) Stretch2240 - 2220N/AN/A2240 - 2220A sharp, strong, and highly diagnostic band.
C=C and C=N Ring Stretch1620 - 1450Data not specified, but expected in this region.1620 - 14501600-1400A series of sharp bands characteristic of the indazole core.
C-Cl Stretch850 - 550Data not specified, but expected in this region.N/AN/AConfirms the presence of the chloro substituent.

This comparative analysis allows for a confident, albeit predictive, assignment of the major IR bands for 5-chloro-1-methyl-1H-indazole-3-carbonitrile. The most diagnostic features for confirming the structure would be the simultaneous presence of the sharp nitrile stretch around 2230 cm⁻¹, the aliphatic C-H stretches of the N-methyl group below 3000 cm⁻¹, the C-Cl stretch in the lower wavenumber region, and the absence of the broad N-H stretch typical of unsubstituted indazoles.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To validate the predicted spectral data, a high-quality experimental spectrum is essential. The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient method for analyzing solid samples.

Instrumentation and Materials:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Solid sample of 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Lower the ATR press to ensure no sample is in the beam path.

    • Acquire a background spectrum. This is crucial as it measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press.

    • Place a small amount of the solid 5-chloro-1-methyl-1H-indazole-3-carbonitrile sample onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure mechanism on most modern instruments will click or indicate when optimal pressure is reached.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental spectrum to the predicted and comparative data presented in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a solvent and lint-free wipe to remove all traces of the sample.

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical flow from sample preparation to final structural confirmation using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Positions Process_Spectrum->Peak_Picking Compare_Data Compare with Reference Data Peak_Picking->Compare_Data Confirm_Structure Confirm Functional Groups & Structure Compare_Data->Confirm_Structure

Caption: Workflow for FT-IR analysis of a solid sample using an ATR accessory.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural verification of synthesized compounds like 5-chloro-1-methyl-1H-indazole-3-carbonitrile. By understanding the expected vibrational frequencies of its key functional groups and comparing them to known analogs, researchers can confidently confirm the identity and purity of their target molecule. The combination of a sharp nitrile peak around 2230 cm⁻¹, the absence of an N-H stretch, and the presence of bands corresponding to the N-methyl and C-Cl groups provides a unique spectral fingerprint for this important heterocyclic compound.

References

  • Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene. PubMed. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • 1H-Indazole, 5-chloro-. PubChem. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • The FT-IR spectra of N-methylimidazole, [C4(MIm)2]. ResearchGate. [Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Semantic Scholar. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Comprehensive Vibrational Spectroscopic Investigation of trans,trans,trans-[Pt(N3)2(OH)2(py)2], a Pt(IV) Diazido Anticancer Prodrug Candidate. National Center for Biotechnology Information. [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 5-chloro-1h-indazole-3-carboxylic acid (C8H5ClN2O2). PubChemLite. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • 1H-indazole hydrochloride. NIST WebBook. [Link]

  • Principles and Applications of Broadband Impulsive Vibrational Spectroscopy. ACS Publications. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl). National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-chloro-1-methyl-1H-indazole-3-carbonitrile proper disposal procedures

Title: Operational Safety and Disposal Guide: 5-Chloro-1-methyl-1H-indazole-3-carbonitrile As a Senior Application Scientist, establishing robust, self-validating safety protocols is paramount when handling specialized p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Safety and Disposal Guide: 5-Chloro-1-methyl-1H-indazole-3-carbonitrile

As a Senior Application Scientist, establishing robust, self-validating safety protocols is paramount when handling specialized pharmaceutical intermediates. 5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is a halogenated heterocyclic building block frequently utilized in the synthesis of receptor ligands and targeted therapeutics. This guide provides drug development professionals with the operational logic, physicochemical data, and step-by-step disposal methodologies required to maintain a compliant and safe laboratory environment.

Physicochemical and Hazard Profile

Understanding the quantitative and structural properties of a compound is the first step in designing an effective disposal plan. The presence of both a halogen (chlorine) and a nitrile group dictates specific waste segregation pathways.

PropertyValueOperational Implication
Chemical Name 5-chloro-1-methyl-1H-indazole-3-carbonitrileRequires specific tracking in chemical inventory.
CAS Number 1649964-25-9Use for Environmental Health & Safety (EH&S) waste manifesting.
Molecular Formula C9H6ClN3High nitrogen and chlorine content affects incineration byproducts.
Molecular Weight 191.62 g/mol Relevant for molar concentration calculations in liquid waste.
Hazard Class (Analog) Class 6.1 (Toxic if swallowed)[1]Mandates strict PPE and strictly prohibits sink disposal.
Waste Stream Halogenated Organic WasteMust be segregated from non-halogenated solvents to prevent equipment damage.

(Note: Hazard data is extrapolated from the closely related structural analog 1-Methyl-1H-indazole-3-carbonitrile[1].)

The Causality of Waste Segregation (Expertise & Experience)

In professional laboratory settings, protocols are not arbitrary; they are driven by chemical reactivity and environmental engineering constraints.

Why must 5-chloro-1-methyl-1H-indazole-3-carbonitrile be strictly segregated into halogenated waste streams? When organic compounds containing halogens are subjected to standard thermal destruction (incineration), they undergo combustion to form hydrogen chloride (HCl) gas, alongside carbon dioxide and water. Standard incinerators are not equipped to handle these highly corrosive acid gases. Therefore, halogenated waste must be routed to specialized high-temperature incinerators (operating above 1000°C) equipped with alkaline flue-gas scrubbers (often utilizing calcium hydroxide or sodium hydroxide) to neutralize the HCl before atmospheric release . Mixing this compound with non-halogenated waste can severely damage standard incineration infrastructure and violate environmental compliance regulations.

Furthermore, while the nitrile (-C≡N) moiety on the indazole ring is generally stable, it should never be mixed with strong aqueous acids in waste carboys. Doing so could theoretically catalyze hydrolysis or, under extreme conditions, risk the release of toxic byproducts.

Experimental Protocols: Handling and Disposal Methodologies

The following workflows provide self-validating steps to ensure complete containment and compliant disposal.

Protocol A: Routine Laboratory Disposal Workflow
  • Physical State Assessment: Determine if the waste is a neat solid (e.g., unused reagent, contaminated spatulas) or dissolved in a solvent (e.g., reaction mother liquor, chromatography effluent).

  • Liquid Waste Containment: Transfer solutions containing the compound into a chemically compatible, high-density polyethylene (HDPE) carboy. The carboy must be explicitly labeled as "Hazardous Waste - Halogenated Solvents." Do not mix with acetone, ethanol, or other non-halogenated bulk streams.

  • Solid Waste Containment: Place solid waste in a puncture-resistant container or double-bag it in heavy-duty polyethylene. Label clearly as "Hazardous Solid Waste - Halogenated Organics."

  • Compatibility Verification: Ensure the receiving waste container is free of strong oxidizers, reducing agents, or strong acids to prevent unintended exothermic reactions in the waste accumulation area.

  • Manifesting and Transfer: Once the container reaches 80% capacity, seal it tightly. Update the institutional waste manifest with the exact chemical name and estimated concentration, then transfer it to the designated EH&S collection point.

Protocol B: Solid Spill Management and Decontamination
  • Area Isolation & Ventilation: Immediately restrict access to the spill zone. If the spill is outside a fume hood, ensure room ventilation is active and avoid creating drafts that could aerosolize the powder.

  • PPE Verification: Don appropriate Personal Protective Equipment: double nitrile gloves, fitted safety goggles, and a fully buttoned lab coat.

  • Aerosol Suppression (Wetting): To prevent the fine powder from becoming airborne, gently mist the spilled solid with a low-volatility, compatible solvent (such as water or a small volume of isopropanol) using a spray bottle.

  • Mechanical Collection: Using a non-sparking scoop or disposable plastic spatula, carefully collect the wetted solid. Avoid sweeping motions.

  • Surface Decontamination: Wipe the affected surface with absorbent pads soaked in a suitable solvent (e.g., methanol) to dissolve and lift any residual microscopic traces of the compound.

  • Final Disposal: Place all collected solids, used absorbent pads, and the contaminated outer layer of gloves into the designated solid halogenated waste container.

Waste Segregation Workflow Visualization

DisposalWorkflow A Waste Generation: 5-chloro-1-methyl-1H-indazole-3-carbonitrile B Physical State Assessment A->B C Solid Waste Stream (Double-bagged, Halogenated) B->C Neat Solid / Contaminated PPE D Liquid Waste Stream (Halogenated Solvent Carboy) B->D Dissolved in Solvent E EH&S Collection & Manifesting C->E D->E F High-Temp Incineration (>1000°C) with Flue Gas Scrubbing E->F

Workflow for the segregation and disposal of halogenated indazole derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-chloro-1-methyl-1H-indazole-3-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 5-chloro-1-methyl-1H-indazole-3-carbonitrile, a member of the biologically acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 5-chloro-1-methyl-1H-indazole-3-carbonitrile, a member of the biologically active indazole class, requires meticulous handling to ensure personal safety and experimental integrity.[1][2][3] This guide provides a comprehensive, field-tested framework for its safe use, from initial handling to final disposal.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][3][4] However, this biological activity necessitates a cautious approach, as the toxicological properties of many specific derivatives are not fully characterized.[5] This guide is built on the principle of treating all novel compounds with a high degree of care, assuming potential hazards in the absence of complete data.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Causes skin irritation.[6][7][8][9]

  • Eye Irritation: Causes serious eye irritation.[6][7][8][9]

  • Harmful if Swallowed: May be harmful if ingested.[7][8][9]

  • Respiratory Irritation: May cause respiratory tract irritation, especially as a dust or aerosol.[7][9]

The carbonitrile group (-C≡N) also warrants caution. While this compound is an organic nitrile and not a source of free cyanide ions, it is prudent to handle it in a way that prevents any possibility of decomposition that could release toxic fumes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to provide a reliable barrier between you and the chemical.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shields or goggles. Face shield if creating dust.Nitrile gloves (double-gloving recommended).[10][11][12]Fully-fastened lab coat.Work within a certified chemical fume hood.
Dissolution/Reaction (Liquid) Chemical splash goggles. Face shield recommended.Nitrile gloves with appropriate chemical resistance.[13][14]Chemical-resistant lab coat.Work within a certified chemical fume hood.
Purification/Work-up Chemical splash goggles and face shield.Nitrile gloves. Change immediately if contaminated.[14]Chemical-resistant lab coat.Work within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile gloves.Chemical-resistant apron over lab coat.Use fume hood. If spill is large/outside hood, consult safety officer for respirator use.
Causality Behind PPE Choices:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[15] A face shield should be used in conjunction with goggles whenever there is a significant risk of splashes or aerosol generation.[15]

  • Hand Protection : Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their superior resistance to punctures and many chemicals compared to latex.[10][11][12][13] Always inspect gloves for tears or pinholes before use. For extended work, consider changing gloves periodically, as their barrier properties can degrade over time with chemical exposure.[13] Proper removal technique—peeling one glove off with the other and then sliding a clean finger under the cuff of the second—is critical to avoid skin contact.[13][15]

  • Body Protection : A flame-retardant lab coat, fully fastened, protects your skin and personal clothing from minor spills and contamination.

  • Respiratory Protection : All handling of this compound, especially in its powdered form, must be conducted within a properly functioning and certified chemical fume hood.[7] This prevents inhalation of dust or vapors, which may cause respiratory irritation.[7][9]

Safe Handling and Operational Workflow

This protocol provides a step-by-step guide that integrates safety measures directly into the experimental workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area in Fume Hood verify_hood 2. Verify Fume Hood (Check Airflow Monitor) prep_area->verify_hood don_ppe 3. Don Required PPE (Goggles, Lab Coat, Gloves) verify_hood->don_ppe weigh 4. Weigh Compound (Use Anti-Static Weigh Boat) don_ppe->weigh dissolve 5. Dissolve/React (Add Reagents Slowly) weigh->dissolve monitor 6. Monitor Reaction (Keep Sash Lowered) dissolve->monitor decontaminate 7. Decontaminate Glassware (Rinse with Solvent) monitor->decontaminate dispose_waste 8. Segregate Waste (Solid & Liquid) decontaminate->dispose_waste clean_area 9. Clean Work Surface dispose_waste->clean_area remove_ppe 10. Doff PPE Correctly (Gloves Last) clean_area->remove_ppe wash_hands 11. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safely Handling 5-chloro-1-methyl-1H-indazole-3-carbonitrile.

Step-by-Step Protocol:
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure the fume hood is operational and the airflow is verified.

    • Don your lab coat, chemical splash goggles, and nitrile gloves.[15]

    • Assemble all necessary equipment and reagents before introducing the compound.

  • Handling the Solid :

    • When weighing the solid, use a spatula and perform the transfer over a weigh boat or paper to contain any loose powder.

    • Handle the container gently to minimize the creation of airborne dust.

    • Close the primary container immediately after removing the desired amount.

  • In-Solution Handling :

    • When dissolving the compound, add the solvent to the solid slowly.

    • If the reaction is exothermic, use an ice bath for temperature control.

    • Keep all vessels covered or stoppered when not actively adding reagents. Maintain the fume hood sash at the lowest practical height.

  • Post-Procedure Cleanup :

    • Quench the reaction if necessary, following established laboratory procedures.

    • Carefully transfer all waste into appropriately labeled hazardous waste containers.

Spill and Disposal Plan

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

Emergency Spill Procedures:
  • Alert : Notify colleagues and your supervisor immediately.

  • Evacuate : If the spill is large or outside a fume hood, evacuate the immediate area.

  • Contain : If safe to do so, use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Cleanup : Wearing appropriate PPE (including double gloves and a face shield), carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[5]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination and Waste Disposal:
  • Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect these rinses as hazardous liquid waste. Then, wash the glassware with soap and water.

  • Solid Waste : All contaminated disposables, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled solid hazardous waste container.[9]

  • Liquid Waste : Unused solutions and solvent rinses must be collected in a labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[9][16] Never pour chemical waste down the drain.[15][17]

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. This proactive approach to chemical handling is the hallmark of a trustworthy and expert scientific practice.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Nitrile Gloves Chemical Resistance Guide. Bergamot.
  • What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves.
  • SAFETY DATA SHEET - 5-Methyl-1H-indazole-3-carboxylic acid. (2025, December 26). Fisher Scientific.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
  • Indazole – Knowledge and References. Taylor & Francis.
  • Safety Data Sheet - 5-Methyl-1H-benzotriazole.
  • Safety Data Sheet - 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET - 1H-Indazol-7-amine. (2025, January 8). TCI Chemicals.
  • SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. (2010, April 10). Fisher Scientific.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Semantic Scholar.
  • Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. (2005, October 3). Cole-Parmer.
  • Handbook of Chemical Substance Management and Waste Disposal.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.